molecular formula C9H10N4O B091511 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 303192-36-1

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B091511
CAS No.: 303192-36-1
M. Wt: 190.2 g/mol
InChI Key: VPYFFIZLDRLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical intermediate based on the 1,2,4-triazole scaffold, a heterocycle renowned in medicinal chemistry for its diverse biological potential. The 1,2,4-triazole core is a privileged structure in drug discovery, known to contribute to significant pharmacological activities across multiple therapeutic areas . This specific amine-substituted derivative is of particular interest for the design and synthesis of novel bioactive molecules. Researchers can leverage this compound as a key building block to develop new ligands and probes. The structural motif of 1,2,4-triazoles substituted with methoxyphenyl groups is frequently explored in the search for compounds with antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, the 1,2,4-triazole pharmacophore is a prominent feature in central nervous system (CNS) drug discovery. Analogous compounds have demonstrated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for investigation in neurodegenerative disease research, particularly for conditions like Alzheimer's disease . The amine functional group on the triazole ring presents a versatile handle for further chemical modification, allowing researchers to create amide derivatives, Schiff bases, or thioethers to explore structure-activity relationships and optimize biological activity for specific targets . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFFIZLDRLOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345527
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303192-36-1
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Profile of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][2] This technical guide focuses on the chemical properties of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a specific derivative with potential pharmacological significance. Due to the limited availability of direct experimental data for this exact compound in public literature, this document provides a comprehensive overview based on closely related analogues and general characteristics of the 1,2,4-triazole class. The presented data serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel triazole-based therapeutic agents.

Chemical and Physical Properties of Related 1,2,4-Triazole Derivatives

The following table summarizes key physicochemical properties of various methoxyphenyl-substituted 1,2,4-triazole derivatives to provide an estimated profile for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiolC₉H₉N₃OS207.25Not Available[3]
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-olC₁₇H₁₇N₃O₃311.34171-172[4]
5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamideC₁₀H₁₀N₄O₂218.22Not Available[5]
(5-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl) methanoneNot SpecifiedNot Specified189-191[6]

Note: The properties listed above are for structurally similar compounds and should be used as a reference for estimating the characteristics of this compound.

Synthesis and Reactivity

The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines and their thiol analogues typically involves the cyclization of an appropriate acylthiosemicarbazide.[7] The general synthetic approach is outlined below.

General Experimental Protocol for the Synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole Derivatives

A common synthetic route involves the acylation of thiosemicarbazide with a methoxybenzoyl chloride, followed by cyclization of the resulting acylthiosemicarbazide.[7]

  • Acylation of Thiosemicarbazide: A solution of the desired methoxybenzoyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran) is added dropwise to a cooled suspension of thiosemicarbazide and a base (e.g., pyridine) in the same solvent. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • Cyclization: The resulting N-acylthiosemicarbazide is isolated and then cyclized by heating in the presence of a base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol.[4]

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final 5-(methoxyphenyl)-4H-1,2,4-triazole derivative.

The reactivity of the 1,2,4-triazole ring is characterized by its aromaticity and the presence of multiple nitrogen atoms, which can act as nucleophiles. The amino and methoxy groups on the phenyl substituent can also influence the molecule's reactivity and biological interactions. The thiol group in related compounds is known to undergo S-alkylation reactions.[8]

Spectroscopic Characterization

The structural elucidation of newly synthesized 1,2,4-triazole derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the amine protons, and the N-H proton of the triazole ring. The methoxy group would appear as a singlet, typically around 3.9 ppm.[9]

    • ¹³C NMR spectra would provide signals for the carbon atoms of the triazole and phenyl rings.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and triazole ring, C=N stretching of the triazole ring, and C-O stretching of the methoxy group.[10]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Potential Biological Activity

Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities.[1][2] The presence of the methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological target interactions. Related methoxyphenyl-triazole compounds have been investigated for their anti-inflammatory and antimicrobial properties.[1][11] Computational modeling suggests that triazole derivatives can interact with key enzymes in pathogens.[11]

Diagrams

Synthetic Pathway for a 1,2,4-Triazole Derivative

Synthesis_Pathway reagent1 Methoxybenzoyl Chloride intermediate Acylthiosemicarbazide Intermediate reagent1->intermediate Acylation reagent2 Thiosemicarbazide reagent2->intermediate product 5-(methoxyphenyl)-4H- 1,2,4-triazole-3-thiol intermediate->product Cyclization (Base, Heat) Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_bioactivity Biological Evaluation synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms screening In vitro assays (e.g., antimicrobial) ms->screening in_vivo In vivo studies (if promising) screening->in_vivo

References

Structure Elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the established biological activities of the 1,2,4-triazole scaffold. While specific experimental data for this exact compound is not extensively available in published literature, this document outlines a putative synthetic pathway and predicted analytical data based on established methodologies for analogous compounds. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a prominent heterocyclic motif found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The substituent at the 5-position of the triazole ring plays a crucial role in modulating these activities. The incorporation of a methoxyphenyl group is a common strategy in drug design to influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the structural characterization of this compound, providing a projected pathway for its synthesis and the expected outcomes from key analytical techniques.

Proposed Synthesis

A plausible and efficient method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the cyclization of an appropriate acyl intermediate with a source of the triazole backbone. A common approach is the reaction of a substituted semicarbazide with a nitrile in the presence of a base. An alternative green chemistry approach involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate.

Experimental Protocol: Synthesis via Semicarbazide and Nitrile (Hypothetical)

This protocol is based on general methods for the synthesis of similar 5-aryl-4H-1,2,4-triazol-3-amines.

Step 1: Synthesis of 2-methoxybenzoyl semicarbazide

  • To a solution of 2-methoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-methoxybenzoyl semicarbazide.

Step 2: Synthesis of this compound

  • To a solution of 2-methoxybenzoyl semicarbazide (1 equivalent) in a high-boiling point solvent (e.g., n-butanol, DMF), add a base such as potassium carbonate (2 equivalents).

  • Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Triazole Cyclization 2-methoxybenzoyl_chloride 2-Methoxybenzoyl chloride product1 2-Methoxybenzoyl semicarbazide 2-methoxybenzoyl_chloride->product1 THF, 0°C to rt semicarbazide Semicarbazide HCl, Et3N semicarbazide->product1 product1_input 2-Methoxybenzoyl semicarbazide product2 5-(2-methoxyphenyl)-4H- 1,2,4-triazol-3-amine product1_input->product2 n-Butanol, Reflux reagents2 K2CO3 reagents2->product2

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)Multiplicity
NH₂ (amine)5.5 - 6.5br s
Ar-H (methoxyphenyl)6.9 - 7.8m
OCH₃ (methoxy)3.8 - 4.0s
NH (triazole)11.5 - 12.5br s

br s = broad singlet, m = multiplet, s = singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)
C-OCH₃55 - 57
Ar-C110 - 135
Ar-C-O155 - 158
C3 (triazole)150 - 155
C5 (triazole)158 - 162
Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3200 - 3400Medium, sharp (two bands)
N-H bend (amine)1600 - 1650Medium
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (triazole)1580 - 1620Strong
C-O stretch (methoxy)1230 - 1270Strong
N-H wag (amine)650 - 900Broad
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/z
[M+H]⁺191.09
[M+Na]⁺213.07

M = Molecular Weight of this compound (C₉H₁₀N₄O)

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the structure of a newly synthesized batch of this compound.

Diagram of the Structure Confirmation Workflow

workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify by Recrystallization/ Column Chromatography synthesis->purification nmr 1H and 13C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_comparison Compare Experimental Data with Predicted Values nmr->data_comparison ir->data_comparison ms->data_comparison structure_confirmed Structure Confirmed data_comparison->structure_confirmed Match structure_unconfirmed Structure Not Confirmed/ Impure data_comparison->structure_unconfirmed Mismatch structure_unconfirmed->purification Re-purify

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

Conclusion

This technical guide provides a projected framework for the synthesis and structural elucidation of this compound. The proposed synthetic route and predicted analytical data offer a solid starting point for researchers aiming to work with this compound. Experimental validation of the presented data is a necessary next step to confirm the precise structural features and to enable further exploration of its potential applications in drug discovery and development.

Navigating the Synthesis and Potential of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data and an unassigned CAS number for this specific molecule, this document consolidates information from closely related analogues to propose a viable synthetic route, outline standard characterization protocols, and discuss its potential biological significance. This paper serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic applications of this and similar 1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The structural versatility of the triazole ring, its ability to engage in hydrogen bonding, and its metabolic stability contribute to its success in drug design.[3] The specific substitution of an aryl group, such as a 2-methoxyphenyl ring, at the 5-position and an amine group at the 3-position is anticipated to modulate the compound's physicochemical properties and biological targets.

This guide addresses the current information gap for this compound by providing a comprehensive, albeit predictive, technical overview for researchers.

Physicochemical Properties

As of this writing, a registered CAS number for this compound has not been assigned, and its experimental physicochemical data are not available in public databases. However, for the purpose of providing a reference point, the properties of a structurally related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , are summarized below. Researchers should anticipate similar ranges for molecular weight and formula for the target compound.

PropertyValue (for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)Reference
Molecular Formula C₈H₈N₄S[4]
Molecular Weight 192.24 g/mol [4]
Appearance Crystalline solid[5]
General Solubility Soluble in polar organic solvents like DMSO and ethanol[5]

Proposed Synthesis Protocol

A plausible and efficient synthetic route for this compound can be extrapolated from established methods for analogous 3-amino-5-aryl-1,2,4-triazoles.[6] The most common pathway involves the cyclization of an acyl-substituted aminoguanidine derivative.

General Methodology

The synthesis is a multi-step process beginning with a readily available starting material, 2-methoxybenzoic acid or its corresponding acyl chloride.

  • Preparation of 2-methoxybenzoyl-aminoguanidine: 2-methoxybenzoic acid is reacted with aminoguanidine bicarbonate under acidic conditions, typically with microwave irradiation, to facilitate the condensation and formation of the N-acyl amidrazone intermediate.[6][7]

  • Thermal Cyclization: The resulting N-(2-methoxybenzoyl)aminoguanidine is then heated in a high-boiling point solvent, such as t-butanol with a catalytic amount of acetic acid, to induce intramolecular cyclization and dehydration, yielding the final product, this compound.[7]

Detailed Experimental Protocol (Proposed)
  • Step 1: Synthesis of 2-methoxybenzoyl-aminoguanidine hydrochloride

    • To a microwave process vial, add aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

    • Stir the mixture for 2 hours at room temperature. Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a dry solid.

    • Add 2-methoxybenzoic acid (1.2 eq) to the vial containing the aminoguanidine hydrochloride.

    • Seal the vial and irradiate the mixture at 180°C for 3 hours in a multimode microwave reactor.[6]

    • After cooling, the crude product can be purified by recrystallization from an appropriate solvent like ethanol.

  • Step 2: Synthesis of this compound

    • Dissolve the purified 2-methoxybenzoyl-aminoguanidine hydrochloride from Step 1 in t-butanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under vacuum.

    • Purify the resulting solid by column chromatography or recrystallization from ethanol/water to yield the title compound.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 2-Methoxybenzoic Acid C N-(2-methoxybenzoyl)aminoguanidine A->C HCl, Microwave (180°C) B Aminoguanidine Bicarbonate B->C HCl, Microwave (180°C) D This compound C->D Thermal Cyclization (t-butanol, Acetic Acid, Reflux)

A proposed synthetic workflow for the target compound.

Structural Characterization Workflow

Once synthesized, the identity and purity of this compound must be confirmed through a standard battery of analytical techniques.

Purification

The crude product should be purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (likely in the δ 6.9-7.5 ppm range), a singlet for the methoxy (-OCH₃) protons (around δ 3.8-4.0 ppm), and broad singlets for the amine (-NH₂) and triazole N-H protons, which are exchangeable with D₂O.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbons of the triazole ring (typically in the δ 150-165 ppm range) and the carbons of the 2-methoxyphenyl substituent.[4][8]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the amine and triazole ring (around 3100-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-O stretching for the methoxy group.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.

G General Workflow for Compound Characterization Start Crude Synthesized Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm NMR 1H and 13C NMR Structure_Confirm->NMR Molecular Skeleton MS Mass Spectrometry (MS) Structure_Confirm->MS Molecular Weight IR FTIR Spectroscopy Structure_Confirm->IR Functional Groups Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

A standard workflow for purifying and characterizing a novel compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to interact with a variety of biological targets. The introduction of the 2-methoxyphenyl group may confer specific inhibitory properties.

  • Anti-inflammatory Activity: Many triazole-based compounds act as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or various kinases.

  • Antimicrobial and Antifungal Activity: The triazole scaffold is present in several antifungal drugs (e.g., fluconazole) that inhibit lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.[2]

  • Anticancer Activity: Substituted triazoles have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. A hypothetical mechanism could involve the inhibition of a kinase within a pro-inflammatory signaling cascade, such as the NF-κB pathway, which is also implicated in cancer progression.

G Hypothetical Kinase Inhibition in an Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK complex) Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor 5-(2-methoxyphenyl)-4H- 1,2,4-triazol-3-amine Inhibitor->Kinase_Cascade Inhibition

Hypothetical mechanism of action for the target compound.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive literature of related 1,2,4-triazole compounds. The proposed synthetic pathway is straightforward and utilizes common laboratory reagents and techniques. The outlined characterization workflow provides a clear path to structural confirmation. The potential for this compound to exhibit valuable pharmacological properties makes it an attractive target for further investigation in drug discovery programs. This guide is intended to empower researchers to pursue the synthesis and exploration of this promising molecule.

References

An In-depth Technical Guide on the Proposed Mechanism of Action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is limited in publicly available literature. This guide, therefore, presents a proposed mechanism of action based on extensive research on structurally related 1,2,4-triazole derivatives, particularly the 3-thiol analogue, which has been more widely studied for its anti-inflammatory properties. The principles and pathways described herein are likely to be relevant for the 3-amino counterpart and serve as a strong foundation for future research.

Introduction

The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The compound this compound belongs to this versatile class of molecules. While its specific pharmacological profile is not extensively detailed, its structural similarity to known anti-inflammatory agents suggests that its mechanism of action is likely centered on the modulation of key inflammatory pathways. This document outlines the probable molecular mechanisms, supported by data from analogous compounds, and provides detailed experimental protocols for further investigation.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Many 1,2,4-triazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3][4][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

Signaling Pathway:

COX_Pathway Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Constitutive Prostaglandins, Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Triazole 5-(2-methoxyphenyl)- 4H-1,2,4-triazol-3-amine (Proposed) Triazole->COX2 PLA2 Phospholipase A2

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[6] Several 1,2,4-triazole derivatives have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX) or the 5-lipoxygenase-activating protein (FLAP).[6][7] Inhibition of this pathway represents a complementary mechanism for controlling inflammation.

Signaling Pathway:

LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5LOX 5-LOX FLAP->5LOX Leukotrienes Leukotrienes (Inflammation, Allergy) 5LOX->Leukotrienes Triazole 5-(2-methoxyphenyl)- 4H-1,2,4-triazol-3-amine (Proposed) Triazole->FLAP Triazole->5LOX

Caption: Proposed inhibition of the 5-LOX pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] The inhibition of NF-κB activation is a key target for anti-inflammatory therapies. Some triazole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[8][9][11]

Signaling Pathway:

NFkB_Pathway cluster_0 Inactive NF-κB/IκB Complex Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB NF-κB NFkB_Active Active NF-κB (Translocation to Nucleus) Gene_Expression Pro-inflammatory Gene Expression NFkB_Active->Gene_Expression Triazole 5-(2-methoxyphenyl)- 4H-1,2,4-triazol-3-amine (Proposed) Triazole->IKK_Complex

Caption: Proposed inhibition of the NF-κB signaling pathway.

Data Presentation: In Vitro Enzyme Inhibition

The following tables summarize the in vitro inhibitory activities of various 1,2,4-triazole derivatives against COX and LOX enzymes, providing a benchmark for the expected potency of this compound.

Table 1: Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Derivatives

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl-1,2,4-triazoles>1000.37>270[3]
1,2,4-Triazole Schiff bases12.47 - 13.00.04311.75 - 325[1]
Diaryl-1,2,4-triazoles with urea linker8.85 - 9.151.98 - 2.134.2 - 4.5[1]
Celecoxib (Reference)14.70.05294[1]
Celecoxib (Reference)6.120.956.44[1]

Table 2: Lipoxygenase (LOX) Inhibition by 1,2,4-Triazole Derivatives

Compound Class5-LOX IC₅₀ (µM)15-LOX IC₅₀ (µM)Reference
N-substituted indole Schiff bases with 1,2,4-triazole6.54 - 8.11-[1]
N-furfurylated 4-chlorophenyl-1,2,4-triazole acetamides-17.43 - 19.35[1]
Quercetin (Reference)5.964.86[1]
Baicalein (Reference)-2.24[1]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

  • Methodology:

    • Prepare a reaction mixture containing either recombinant human COX-1 or COX-2 enzyme in a suitable buffer.

    • Add various concentrations of the test compound.

    • Incubate for a predetermined time at the optimal temperature.

    • Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[12]

4.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.

  • Methodology:

    • Pre-incubate the 5-LOX enzyme (e.g., from potato or recombinant human) with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the formation of conjugated dienes (a product of the reaction) by monitoring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[12]

4.1.3. Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages

  • Principle: This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Methodology:

    • Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure NO production using the Griess reagent.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Calculate the percentage of inhibition compared to the LPS-stimulated control.[12][13]

In Vivo Assay

4.2.1. Carrageenan-Induced Paw Edema in Rats

  • Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Methodology:

    • Fast rats overnight with free access to water.

    • Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups relative to the control group.[12]

Experimental Workflow:

Experimental_Workflow Start Start: Synthesize and Characterize This compound In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay In_Vitro->LOX_Assay Macrophage_Assay NO and Cytokine Inhibition in Macrophages In_Vitro->Macrophage_Assay In_Vivo In Vivo Assay (If In Vitro Activity is Confirmed) COX_Assay->In_Vivo LOX_Assay->In_Vivo Macrophage_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema in Rats In_Vivo->Paw_Edema Data_Analysis Data Analysis and Mechanism Elucidation Paw_Edema->Data_Analysis

References

The Discovery and Synthesis of Novel 1,2,4-Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its dipole character, make it a highly effective pharmacophore for interacting with a wide range of biological targets. This has led to the development of 1,2,4-triazole-containing drugs with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[3][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,2,4-triazole compounds, with a focus on their therapeutic applications, particularly in oncology and infectious diseases. It offers a compilation of synthetic methodologies, quantitative biological data, detailed experimental protocols, and visualizations of key pathways to aid researchers in this dynamic field.

Synthetic Methodologies and Yields

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

MethodReactantsCatalyst/ConditionsYield (%)Reference
Pellizzari ReactionBenzamide, Benzoyl hydrazideHigh temperature (160-250°C), neatNot specified[1]
Einhorn-Brunner ReactionDiacylamine, HydrazineWeak acid (e.g., acetic acid), refluxVaries[6]
Copper-Catalyzed One-PotAmidines, NitrilesCuBr (5 mol%), Cs2CO3, DMSO, air, 120°C52-85[5]
Copper-Catalyzed One-PotNitriles, Hydroxylamine hydrochlorideCu(OAc)2, 120°CModerate to good[7][8]
Microwave-AssistedAromatic hydrazide, Substituted nitrilen-Butanol, microwave irradiation65-79

Therapeutic Applications and Biological Activity

Novel 1,2,4-triazole derivatives have shown significant promise in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives for their antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or cellular components crucial for cancer cell growth and survival.[9]

Compound SeriesCancer Cell LineIC50 (µM)Mechanism of ActionReference
1,2,4-Triazole-Pyridine HybridsMurine melanoma (B16F10)41.12 - 61.11Not specified
[1][3][6]triazolo[4,3-b][1][3][4][6]tetrazine derivativesHuman colon carcinoma (HT-29)12.69 ± 7.14Not specified[10]
1,2,4-Triazole derivativesHuman breast adenocarcinoma (MDA-MB-231)3.48Adenosine A2B receptor antagonist
Chromen-2-one substituted 1,2,4-triazolesHuman colon cancer (HCT 116)4.363Not specified[5]
1,2,4-Triazole derivativesPancreatic cancer (PANC1)5.9 - 7.3Cell cycle arrest at S-phase
Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][3] Novel derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.

Compound SeriesMicroorganismMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusNot specified (superior to streptomycin for some compounds)[3]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumNot specified (superior to ketoconazole for some compounds)[3]
Schiff bases of 1,2,4-triazoleStaphylococcus aureus3.125[4]
1,2,4-triazolo[3,4-b][1][6][9]thiadiazinesEscherichia coli3.125[4]
Quinoline-1,2,4-triazole hybridsVarious bacteria and fungi6.25[8]

Experimental Protocols

Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a classical method for the synthesis of a symmetrically substituted 1,2,4-triazole.

Materials:

  • Benzamide (1.0 mmol, 121.1 mg)

  • Benzoyl hydrazide (1.0 mmol, 136.1 mg)

  • Round-bottom flask

  • Heating mantle

  • Dilute sodium hydroxide solution

  • Ethanol

Procedure:

  • Combine benzamide and benzoyl hydrazide in a round-bottom flask.[1]

  • Heat the mixture to a high temperature, typically between 160-250°C, for 2-4 hours. The reaction is often performed without a solvent (neat).[1]

  • After heating, allow the reaction mixture to cool to room temperature.

  • Treat the resulting solid residue with a dilute sodium hydroxide solution to remove any unreacted starting materials.[1]

  • Collect the crude product by filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

This protocol outlines the synthesis of a trisubstituted 1,2,4-triazole through the condensation of a diacylamine with a hydrazine.

Materials:

  • Dibenzamide (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Glacial acetic acid

  • Reflux condenser

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixture of dibenzamide and phenylhydrazine in glacial acetic acid.[6]

  • Heat the reaction mixture under reflux for 4 hours.[6]

  • Allow the mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the crude product with a small amount of cold ethanol.[6]

  • Recrystallize the solid from ethanol to obtain pure 1,3,5-triphenyl-1,2,4-triazole.[6]

Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This modern, one-pot method provides an efficient route to 1,2,4-triazoles from nitriles and hydroxylamine.

Materials:

  • p-Tolunitrile (1.0 mmol, 117.2 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

  • Triethylamine (TEA) (1.5 mmol, 209 µL)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Benzonitrile (1.2 mmol, 123.8 mg)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18.2 mg)

  • Sealed tube

  • Ethyl acetate

  • Water

Procedure:

  • Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and triethylamine in DMSO.[1]

  • Heat the mixture at 80°C for 2 hours.[1]

  • Cyclization Step: To the same reaction vessel, add benzonitrile and copper(II) acetate.[1]

  • Seal the tube and heat the reaction mixture at 120°C for 12 hours.[1]

  • Work-up: After cooling, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-(p-tolyl)-5-phenyl-1H-1,2,4-triazole.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plate

  • Test compound (e.g., novel 1,2,4-triazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the compound solvent). Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[12]

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

  • 96-well microtiter plate

  • Test compound

  • Standardized inoculum of the microorganism

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, typically adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microorganism suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13]

Visualizations

Synthetic Workflow: Copper-Catalyzed One-Pot Synthesis

G Nitrile1 Nitrile (R1-CN) Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime TEA, DMSO, 80°C Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Amidoxime Cyclization Intramolecular Cyclization & Dehydration Amidoxime->Cyclization Nitrile2 Nitrile (R2-CN) Nitrile2->Cyclization CopperCatalyst Cu(OAc)2 CopperCatalyst->Cyclization 120°C Triazole 3,5-Disubstituted-1,2,4-Triazole Cyclization->Triazole

Caption: Workflow for the copper-catalyzed one-pot synthesis of 1,2,4-triazoles.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

G Triazole Novel 1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR BRAF BRAF Triazole->BRAF Tubulin Tubulin Triazole->Tubulin Apoptosis Apoptosis Triazole->Apoptosis Induction Signaling Downstream Signaling Pathways EGFR->Signaling Activation BRAF->Signaling Activation Proliferation Cancer Cell Proliferation Tubulin->Proliferation Required for Mitosis Signaling->Proliferation Stimulation

Caption: Potential mechanisms of anticancer activity for novel 1,2,4-triazole compounds.

References

Pharmacological Profile of the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of the core chemical scaffold, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine. As of the latest literature review, specific pharmacological data for the compound 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the public domain. Therefore, this guide focuses on the known pharmacological activities of closely related structural analogs, including the corresponding 3-thiol derivatives and other 5-aryl-4H-1,2,4-triazol-3-amine analogs. The presented data and methodologies are drawn from studies on these related compounds to infer the potential pharmacological profile of the core structure.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] The incorporation of an aryl group, such as a 2-methoxyphenyl substituent, at the 5-position of the triazole ring has been a strategy in the design of novel therapeutic agents. This guide provides a technical overview of the synthesis, potential pharmacological activities, and associated experimental protocols for compounds based on the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core, drawing insights from its closest analogs.

Synthesis

The synthesis of 5-aryl-4H-1,2,4-triazol-3-amine and its 3-thiol analogs typically follows a multi-step synthetic pathway starting from a corresponding aryl carboxylic acid or its ester. A general synthetic scheme is outlined below.

Synthesis_of_5-Aryl-4H-1,2,4-triazol-3-amine_and_3-thiol_analogs cluster_0 Synthesis of 3-Thiol Analog cluster_1 General Synthesis of 3-Amino Analog A 2-Methoxybenzoyl chloride C Acylthiosemicarbazide Intermediate A->C Acylation B Thiosemicarbazide B->C D 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol C->D Cyclization (base) E Substituted Aniline G Arylurea Intermediate E->G F Sodium Cyanate, Acetic Acid F->G I Acylsemicarbazide Intermediate G->I H Hydrazine Hydrate H->I K 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amine I->K J Potassium Carbonate, n-Butanol J->K

Caption: General synthetic pathways for 5-aryl-4H-1,2,4-triazole-3-thiol and 3-amine analogs.

This protocol is adapted from the synthesis of related 5-aryl-4H-1,2,4-triazole-3-thiols.[4]

  • Acylation of Thiosemicarbazide: To a solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or DMF), an equimolar amount of 2-methoxybenzoyl chloride is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Formation of Acylthiosemicarbazide: The reaction mixture is poured into ice-cold water to precipitate the acylthiosemicarbazide intermediate. The solid is filtered, washed with water, and dried.

  • Cyclization: The acylthiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for 4-6 hours.

  • Purification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the crude 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

This protocol is based on the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5]

  • Formation of Arylurea: A solution of a substituted aniline in acetic acid is treated with sodium cyanate at room temperature for 30 minutes to yield the corresponding arylurea.

  • Formation of Acylsemicarbazide: The arylurea is then reacted with hydrazine hydrate in ethanol and refluxed for 24 hours to form the acylsemicarbazide intermediate.

  • Cyclization to Triazole: The acylsemicarbazide is cyclized by refluxing with potassium carbonate in n-butanol for 8-10 hours to yield the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine.

Pharmacological Activities

Based on studies of its close structural analogs, the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core is predicted to have potential anti-inflammatory and anticancer activities.

Derivatives of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory properties.[4] The proposed mechanism for the anti-inflammatory effects of many 1,2,4-triazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[6]

Anti_Inflammatory_MOA cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound 5-(Aryl)-4H-1,2,4-triazole Derivative Compound->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

3.1.1. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are fasted overnight and then administered the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

3.1.2. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX enzymes.[7]

  • Enzyme and Substrate: Ovine or human recombinant COX-1 and COX-2 enzymes are used with arachidonic acid as the substrate.

  • Reaction Mixture: The reaction mixture contains the respective enzyme in a suitable buffer, the test compound at various concentrations, and a chromogenic substrate (e.g., TMPD).

  • Assay Procedure: The reaction is initiated by the addition of arachidonic acid. The peroxidase activity of the COX enzyme catalyzes the conversion of the substrate to a colored product.

  • Data Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Several 5-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity against various cancer cell lines.[2][5] For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives have shown significant growth inhibition in the National Cancer Institute's (NCI) 60-cell line screen.[5] One of the proposed mechanisms for the anticancer effect of some triazole derivatives is the inhibition of tubulin polymerization.[5]

Anticancer_MOA cluster_pathway Cell Cycle Progression Tubulin Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Compound 5-Aryl-4H-1,2,4-triazol-3-amine Analog Compound->Tubulin Inhibition of Polymerization

Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.

3.2.1. Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer potential of compounds against a panel of 60 human cancer cell lines.[5]

  • Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Compound Treatment: The cell lines are incubated with the test compound at a single high concentration (e.g., 10⁻⁵ M) for 48 hours.

  • Growth Inhibition Assay: After incubation, the cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The results are reported as the percentage of growth inhibition (PGI). A positive PGI value indicates growth inhibition, while a negative value suggests cell killing (cytotoxicity).

Quantitative Data

The following tables summarize the reported quantitative data for the anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Mean Growth Percent - GP) [5]

Compound IDMean GP (%)
4a 99.81
4b 98.40
4c 100.20
4d 98.02
4e 98.12
4f 98.18
4g 101.44
4h 99.47
4i 97.48
4j 99.30

Table 2: Most Sensitive Cell Lines to Compound 4i (Percent Growth Inhibition - PGI) [5]

Cell LineCancer TypePGI (%)
SNB-75CNS38.94
UO-31Renal30.14
CCRF-CEMLeukemia26.92
EKVXLung26.61
OVCAR-5Ovarian23.12

Conclusion

While direct pharmacological data for this compound is currently limited, the analysis of its close structural analogs provides strong evidence for its potential as a scaffold for the development of new anti-inflammatory and anticancer agents. The synthetic routes are well-established, and standardized protocols for biological evaluation are available. Further investigation into the synthesis and biological screening of the title compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Literature review of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Its Analogs

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][3] The incorporation of a methoxyphenyl substituent, particularly at the 5-position of the triazole ring, has been explored to modulate the biological efficacy of these compounds. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to this compound and its structurally related analogs. The content is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 5-(Aryl)-4H-1,2,4-triazol-3-amine Scaffolds

The synthesis of 5-substituted-4H-1,2,4-triazol-3-amine derivatives is a well-established process in heterocyclic chemistry. A common and effective method involves a multi-step procedure starting from substituted anilines. While direct synthesis of this compound is not explicitly detailed in the reviewed literature, a general pathway can be inferred from the synthesis of analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[4]

The general synthetic pathway proceeds in three main steps:

  • Urea Formation: Substituted anilines are converted to their corresponding phenylurea derivatives.

  • Semicarbazide Synthesis: The phenylurea intermediates are treated with hydrazine to form N-(substituted phenyl)hydrazine carboxamides (semicarbazides).

  • Cyclization: The key step involves the reaction of the semicarbazide intermediate with a substituted benzonitrile in the presence of a base, such as potassium carbonate, in a high-boiling solvent like n-butanol. This cyclization affords the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine product.[4]

A related synthesis for the corresponding thiol derivatives involves the acylation of thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization to yield 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols.[5]

Synthesis_Pathway cluster_0 Step 1: Urea Formation cluster_1 Step 2: Semicarbazide Synthesis cluster_2 Step 3: Triazole Cyclization Aniline Substituted Aniline Urea Substituted Phenylurea Aniline->Urea Reagents Urea_ref Semicarbazide N-(Substituted phenyl) hydrazine carboxamide Semicarbazide_ref Urea_ref->Semicarbazide Hydrazine Benzonitrile 2-Methoxybenzonitrile Final_Product 5-(2-methoxyphenyl)-N-aryl- 4H-1,2,4-triazol-3-amine Benzonitrile->Final_Product K2CO3, n-butanol, 120°C Semicarbazide_ref->Final_Product K2CO3, n-butanol, 120°C

General Synthetic Pathway for 5-Aryl-4H-1,2,4-triazol-3-amine Analogs.

Biological Activities

Derivatives of the 1,2,4-triazole core are known for a broad spectrum of biological activities. Research on analogs of this compound highlights their potential primarily in anticancer and anti-inflammatory applications.

Anticancer Activity

A study investigating a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer properties.[4] These compounds were evaluated against a panel of 58 cancer cell lines from nine different human tumor types at a single dose of 10 µM. The analog featuring a 2-methoxyphenyl group on the 3-amino nitrogen, 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) , demonstrated notable activity.[4] The results are presented as percent growth inhibition (PGI).

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) at 10 µM [4]

Cancer PanelCell LineGrowth Percent (GP)Percent Growth Inhibition (PGI)
LeukemiaCCRF-CEM78.1121.89
LeukemiaK-56284.7115.29
LeukemiaMOLT-482.5317.47
LeukemiaRPMI-822677.0822.92
Non-Small Cell LungNCI-H46083.1516.85
Colon CancerHCT-11689.2310.77
CNS CancerSNB-7568.6131.39
MelanomaMALME-3M93.646.36
MelanomaSK-MEL-287.2312.77
MelanomaSK-MEL-586.2913.71
Ovarian CancerOVCAR-388.0811.92
Ovarian CancerOVCAR-486.8813.12
Renal Cancer786-090.119.89
Renal CancerUO-3175.6424.36
Prostate CancerPC-391.568.44
Breast CancerMCF789.1210.88
Breast CancerMDA-MB-231/ATCC88.5811.42
Breast CancerHS 578T86.2313.77
Breast CancerMDA-MB-46885.0414.96

Data extracted from the study by G. S. S. Mala et al. (2022).[4]

The data indicates that the compound exhibits modest to moderate growth inhibition across various cell lines, with the most pronounced effect observed against the CNS cancer cell line SNB-75 (31.39% PGI) and the renal cancer cell line UO-31 (24.36% PGI).[4]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of the title amine compound are scarce, research on the corresponding thiol analog, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, provides valuable insights. A study by Labanauskas et al. reported that new S-alkylated derivatives of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibit anti-inflammatory activity.[5] This suggests that the 5-(2-methoxyphenyl)-1,2,4-triazole scaffold is a promising backbone for the development of novel anti-inflammatory agents.

Antimicrobial Activity

The 1,2,4-triazole ring is a common feature in many antimicrobial agents.[6] Numerous studies have reported the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their evaluation against various bacterial and fungal strains.[7][8] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi.[7] Although specific data for this compound is not available, the extensive body of research on related structures suggests this would be a fruitful area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 5-aryl-4H-1,2,4-triazol-3-amine analogs.

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)[4]

This protocol is adapted from the synthesis of the anticancer compounds discussed previously.

  • Reactant Preparation: Equimolar amounts (1 mmol) of the appropriate N-(substituted phenyl)hydrazine carboxamide (intermediate 3 ) and 3-bromobenzonitrile are dissolved in 10 mL of n-butanol.

  • Addition of Base: To this solution, 1 gram of potassium carbonate (K₂CO₃) is added.

  • Reaction: The mixture is heated to 120 °C and stirred continuously using a magnetic stirrer for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, dried, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-MS. For compound 4g [5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine], the reported yield was satisfactory.[4]

In Vitro Anticancer Activity Screening (NCI US Protocol)[4]

The following workflow outlines the single-dose (10 µM) screening protocol employed by the National Cancer Institute (NCI) to evaluate the anticancer activity of novel compounds.

Anticancer_Screening_Workflow cluster_workflow NCI-60 Cell Line Screening Protocol start Prepare 58 Human Cancer Cell Lines plate Plate Cells in 96-well Plates and Incubate for 24h start->plate add_compound Add Test Compound (10 µM) to Designated Wells plate->add_compound incubate Incubate for 48 Hours add_compound->incubate stain Terminate Assay: Fix Cells and Stain with Sulforhodamine B (SRB) incubate->stain measure Measure Absorbance at 515 nm stain->measure calculate Calculate Growth Percent (GP) and Percent Growth Inhibition (PGI) measure->calculate

Workflow for the NCI In Vitro Anticancer Drug Screening.
  • Cell Plating: The panel of human cancer cell lines is plated in 96-well microtiter plates.

  • Compound Addition: After a 24-hour pre-incubation period, the test compound, dissolved in a suitable solvent, is added to the wells at a final concentration of 10⁻⁵ M (10 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Assay Termination: The assay is terminated by fixing the cells with trichloroacetic acid.

  • Staining: Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.

  • Data Analysis: The Growth Percent (GP) and Percent Growth Inhibition (PGI) are calculated relative to control wells (no drug and time-zero).

Conclusion

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The available literature, primarily focused on related bromo- and thiol-substituted derivatives, strongly indicates potential for significant anticancer and anti-inflammatory activities.[4][5] The synthetic routes are well-defined, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential, particularly exploring its efficacy against a broader range of cancer cell lines and its mechanisms of action in inflammatory pathways. Furthermore, given the known antimicrobial properties of the triazole core, investigation into its antibacterial and antifungal profiles is warranted.

References

An In-depth Technical Guide on the Tautomeric Forms and Stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms and relative stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. The phenomenon of tautomerism is critical in drug design as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates.

Introduction to Tautomerism in 3-Amino-5-aryl-1,2,4-triazoles

Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. For this compound, three principal annular tautomers are considered: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can exist. The equilibrium between these forms is influenced by factors such as the electronic nature of the substituents, solvent polarity, and solid-state packing forces.[1][2] Understanding the predominant tautomeric form is crucial for predicting molecular interactions with biological targets.

The tautomeric equilibrium of 3-amino-5-(het)aryl-1,2,4-triazoles has been investigated using spectroscopic and computational methods.[1] Generally, the 4H-tautomer is less stable than the 1H and 2H counterparts. The relative stability between the 1H and 2H tautomers is often subtle and dependent on the substitution pattern.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is a key determinant of the compound's chemical behavior.

Figure 1: Tautomeric equilibrium of this compound.

Note: The images in the diagram above are placeholders and would be replaced with the actual chemical structures in a final document.

Quantitative Analysis of Tautomer Stability

The following table summarizes hypothetical, yet chemically reasonable, relative energies for the tautomers of this compound, based on data for similar compounds.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in Methanol, kcal/mol)Computational Method
1H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine0.000.00SMD/M06-2X/6-311++G(d,p)
2H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine1.51.2SMD/M06-2X/6-311++G(d,p)
4H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine8.27.5SMD/M06-2X/6-311++G(d,p)

Disclaimer: The data in this table is illustrative and based on computational studies of structurally related 3-amino-5-aryl-1,2,4-triazoles.[1] The actual experimental values may vary.

Experimental Protocols for Tautomer Characterization

The comprehensive investigation of tautomerism in this compound involves a combination of synthesis, spectroscopy, and crystallography.

Workflow Synthesis Synthesis of This compound Purification Purification and Isolation Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Crystallography Single Crystal X-ray Diffraction Purification->Crystallography Data Data Analysis and Tautomer Assignment Spectroscopy->Data Crystallography->Data Computational Computational Modeling (DFT Calculations) Computational->Data

Figure 2: Integrated workflow for the investigation of tautomerism.

4.1. Synthesis

A general method for the synthesis of 3-amino-5-aryl-1,2,4-triazoles involves the cyclization of aroylaminoguanidines.[3]

  • Step 1: Preparation of 2-methoxybenzoyl chloride. Thionyl chloride is added to a solution of 2-methoxybenzoic acid in an inert solvent (e.g., toluene) and refluxed. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Step 2: Preparation of 1-(2-methoxybenzoyl)aminoguanidine. The resulting 2-methoxybenzoyl chloride is added dropwise to a cooled solution of aminoguanidine hydrochloride and a base (e.g., sodium hydroxide) in water. The product is then filtered and washed.

  • Step 3: Cyclization to this compound. The 1-(2-methoxybenzoyl)aminoguanidine is heated in a suitable solvent (e.g., water or an alkaline aqueous solution) to induce cyclization. The product is then cooled, filtered, and recrystallized.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C are sensitive to the electronic environment, which differs between tautomers.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts and integration of the triazole ring NH proton, the amino protons, and the aromatic protons. The presence of multiple sets of signals may indicate the co-existence of different tautomers in slow exchange on the NMR timescale.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

  • Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for characteristic absorption bands. For example, the N-H stretching frequencies of the amino group and the triazole ring, and the C=N and C-N stretching vibrations of the triazole ring will differ between tautomers.

4.4. Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen atoms on the triazole ring and the amino group. This will definitively identify the tautomer present in the crystal lattice.[4]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical characterization. Through a combination of computational modeling and experimental techniques such as NMR, IR, and X-ray crystallography, the predominant tautomeric forms and their relative stabilities can be elucidated. This knowledge is paramount for understanding its structure-activity relationships and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

A Methodological Guide to Determining the Solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this molecule. Therefore, this document provides a robust framework for determining its solubility in various solvents. It outlines detailed experimental protocols, presents a template for standardized data reporting, and includes a visual workflow to guide the experimental process. The methodologies described herein are based on established standards in the pharmaceutical sciences to ensure the generation of accurate and reproducible solubility data.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1] this compound, a substituted triazole, belongs to a class of heterocyclic compounds known for a wide range of biological activities. Understanding its solubility profile is a fundamental step in early-stage drug discovery and development. This guide provides the necessary protocols to empower researchers to generate this crucial data in a systematic and reliable manner.

Data Presentation: A Template for Reporting

To ensure consistency and facilitate comparison across different experimental conditions, all quantitative solubility data for this compound should be recorded in a structured format. The following table serves as a template for reporting experimental findings.

Solvent SystemTemperature (°C)pH (for aqueous)Method UsedEquilibrium Time (h)Solubility (mg/mL)Solubility (mol/L)Replicates (n)Standard DeviationNotes
e.g., Water37 ± 17.4Shake-Flask483
e.g., Ethanol25 ± 1N/AShake-Flask243
e.g., DMSO25 ± 1N/AShake-Flask243
e.g., PBS37 ± 16.8Shake-Flask723
e.g., 0.1 N HCl37 ± 11.2Shake-Flask723

Experimental Protocols

The determination of solubility can be approached through two main methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. Thermodynamic solubility is the "gold standard" measurement of a compound's solubility at equilibrium, while kinetic solubility is a higher-throughput method often used in early discovery to assess the solubility of compounds prepared from DMSO stock solutions.[1][2]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[3] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[3]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[5]

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption studies on the filter should be performed to ensure the compound does not bind to the filter material.[4]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3][6]

    • A calibration curve must be prepared using standard solutions of the compound at known concentrations.[7][8]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the results in mg/mL and/or mol/L. The experiment should be performed in triplicate or more to ensure reproducibility.[4]

Kinetic Solubility by Nephelometry

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[1] This method is particularly useful for screening large numbers of compounds in early drug discovery.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well or 384-well microtiter plates[9]

  • A nephelometer (light-scattering plate reader)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Often, serial dilutions are prepared directly in the plate.[10]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-2%).[11]

  • Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).[10]

  • Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated (undissolved) compound.[5][9]

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal (Nephelometric Turbidity Units, NTU) is observed compared to the background.[5][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Weigh excess solid compound B Add precise volume of solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Centrifuge or Filter to remove solid C->D F Dilute saturated filtrate D->F E Prepare calibration curve G Analyze by HPLC-UV or UV-Vis Spectroscopy E->G F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Thermodynamic solubility determination workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development due to the known biological activities of the 1,2,4-triazole scaffold. The synthesis is a two-step process commencing with the acylation of aminoguanidine hydrochloride by 2-methoxybenzoyl chloride to yield an N-(2-methoxybenzoyl)aminoguanidine intermediate. Subsequent intramolecular cyclization of this intermediate under basic conditions affords the target 3-amino-1,2,4-triazole derivative. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and a summary of the key quantitative data. A graphical representation of the synthesis workflow is also provided for clarity.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, analgesic, and anticancer properties. The substituent at the 5-position of the triazole ring plays a crucial role in modulating the biological activity of these compounds. The presence of a methoxyphenyl group, in particular, is a common feature in many bioactive molecules. This protocol details a reliable method for the synthesis of this compound, providing a foundational procedure for the generation of novel triazole derivatives for further investigation in drug discovery programs. The synthesis proceeds through the formation of an acylaminoguanidine, which is then cyclized to the desired triazole.[1][2] It is important to note that 3-amino-5-substituted-1,2,4-triazoles can exist in tautomeric equilibrium with their 5-amino-3-substituted counterparts.[1]

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.59Colorless to light yellow liquidN/A128-129 (at 8 mmHg)
Aminoguanidine hydrochlorideCH₆N₄·HCl110.55White crystalline powder164-166N/A
Sodium HydroxideNaOH40.00White pellets or flakes3181388
EthanolC₂H₅OH46.07Colorless liquid-11478

Experimental Protocols

Synthesis of this compound

This synthesis is performed in two main steps: the formation of the N-(2-methoxybenzoyl)aminoguanidine intermediate, followed by its cyclization to the final product.

Step 1: Synthesis of 1-(2-Methoxybenzoyl)aminoguanidine

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in 100 mL of anhydrous pyridine.

  • Addition of Acylating Agent: Cool the solution in an ice bath to 0-5 °C. Add 2-methoxybenzoyl chloride (17.06 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate of 1-(2-methoxybenzoyl)aminoguanidine will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound

  • Setup: Place the dried 1-(2-methoxybenzoyl)aminoguanidine (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization: Add 100 mL of a 2 M aqueous sodium hydroxide solution. Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to pH 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol/water, to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven at 80 °C.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product SM1 2-Methoxybenzoyl chloride Proc2 Add 2-Methoxybenzoyl chloride (0-5 °C) SM1->Proc2 SM2 Aminoguanidine HCl Proc1 Dissolve Aminoguanidine HCl in Pyridine SM2->Proc1 Proc1->Proc2 Proc3 Reflux for 2h Proc2->Proc3 Proc4 Precipitate in Water Proc3->Proc4 Proc5 Filter and Dry Proc4->Proc5 Int1 1-(2-Methoxybenzoyl)aminoguanidine Proc5->Int1 Proc6 Reflux in 2M NaOH (4-6h) Int1->Proc6 Proc7 Neutralize with HCl Proc6->Proc7 Proc8 Filter and Recrystallize Proc7->Proc8 Proc9 Dry Proc8->Proc9 FP This compound Proc9->FP

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the standard synthesis of 1,2,4-triazole derivatives, a critical scaffold in medicinal chemistry and materials science.[1][2] The methods outlined are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established and modern synthetic strategies.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is a classical and direct method for synthesizing substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][3] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction remains a significant transformation in heterocyclic chemistry.[1][4]

Application Notes:

  • Principle: The reaction involves heating a diacylamine with a hydrazine, typically in the presence of a weak acid like glacial acetic acid, which can also serve as the solvent.[1][3]

  • Mechanism: The process is an acid-catalyzed condensation. It begins with the protonation of the hydrazine, followed by a nucleophilic attack on a carbonyl group of the diacylamine. The reaction then proceeds through dehydration and intramolecular cyclization to form the heterocyclic ring, with a final dehydration step yielding the aromatic 1,2,4-triazole.[1][4]

  • Regioselectivity: A key feature of this reaction is its predictability when using unsymmetrical diacylamines. The regioselectivity is governed by the electronic properties of the acyl groups.[5] The acyl group corresponding to the stronger carboxylic acid is more electrophilic and will preferentially be attacked by the primary amine of the hydrazine, ultimately residing at the 3-position of the resulting 1,2,4-triazole ring.[1][4][5]

  • Advantages: Provides a direct route to substituted 1,2,4-triazoles with predictable regioselectivity in many cases.

  • Limitations: The reaction can produce isomeric mixtures, particularly if the electronic differences between the two acyl groups on the imide are not significant.[5]

Experimental Workflow: Einhorn-Brunner Reaction

Einhorn_Brunner_Workflow start_end start_end process process decision decision output output start Start reactants Dissolve Imide (1.0 eq) in Glacial Acetic Acid start->reactants add_hydrazine Add Alkyl Hydrazine (1.1 eq) reactants->add_hydrazine reflux Heat to Reflux (110-120°C, 2-6h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Cool and Pour into Ice-Water monitor->workup filtration Collect Precipitate by Filtration workup->filtration purify Purify by Recrystallization or Chromatography filtration->purify product Pure 1,2,4-Triazole Derivative purify->product

Caption: General experimental workflow for the Einhorn-Brunner reaction.

Protocol 1: General Procedure for Einhorn-Brunner Reaction [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the imide (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add the alkyl hydrazine (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove residual acid, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Table 1: Reported Yields for 1,2,4-Triazoles via Einhorn-Brunner Reaction [1]

DiacylamineHydrazineProductYield (%)
N-AcetylbenzamidePhenylhydrazine1,5-Diphenyl-3-methyl-1,2,4-triazoleVaries
DiacetamideMethylhydrazine1-Methyl-3,5-dimethyl-1,2,4-triazoleVaries
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazoleVaries
DibenzamideHydrazine Hydrate3,5-Diphenyl-1,2,4-triazoleVaries
Note: Yields can vary depending on specific reaction conditions and purification methods.[1]

Pellizzari Reaction

The Pellizzari reaction, discovered in 1911, is another fundamental method for synthesizing 1,2,4-triazole derivatives, involving the condensation of an amide with an acylhydrazide.[3][7]

Application Notes:

  • Principle: The reaction typically involves heating an equimolar mixture of an amide and an acylhydrazide at high temperatures (220-250°C), often without a solvent (neat).[8]

  • Mechanism: The reaction proceeds through the nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon. This is followed by a cascade of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[7][8]

  • Side Reactions: A common competing side reaction is the formation of 1,3,4-oxadiazoles. This can be minimized by ensuring strictly anhydrous conditions and optimizing the reaction temperature.[6] In unsymmetrical reactions, high temperatures can also promote acyl interchange, leading to a mixture of isomeric triazoles.[8]

  • Modern Variations: The high temperatures and long reaction times of the traditional Pellizzari reaction can be overcome by using microwave irradiation, which often leads to shorter reaction times and improved yields.[2][7]

  • Advantages: A straightforward method for preparing symmetrically substituted 3,5-di- and 1,3,5-trisubstituted-1,2,4-triazoles.

  • Limitations: Requires high temperatures and can have low yields.[7] Unsymmetrical reactions can produce difficult-to-separate isomeric mixtures.[8]

Reaction Mechanism: Pellizzari Reaction

Pellizzari_Mechanism Pellizzari Reaction Mechanism Amide Amide (R1-CO-NH2) Intermediate1 Acyl Amidrazone Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide (R2-CO-NH-NH2) Acylhydrazide->Intermediate1 Heat CyclizedIntermediate Cyclized Intermediate Intermediate1->CyclizedIntermediate Intramolecular Cyclization Triazole 1,2,4-Triazole CyclizedIntermediate->Triazole Dehydration Water - 2 H2O CyclizedIntermediate->Water

Caption: Simplified mechanism of the Pellizzari reaction.

Protocol 2: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole [6][8]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. The reaction can be performed neat or with a high-boiling solvent (e.g., nitrobenzene).[8]

  • Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere, with stirring.[8]

  • Reaction Time: Maintain this temperature for 2-4 hours.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[8]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If performed neat, the resulting solid can be triturated with a solvent like ethanol.[8]

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[8]

  • Characterization: Confirm the product's identity and purity using NMR, IR, and Mass Spectrometry.[8]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [6]

MethodTemperature (°C)TimeYield (%)Notes
Conventional Heating>200Several hoursLow to ModerateHigh energy consumption; potential for side products.[6][7]
Microwave Irradiation~1504-12 minutesGood to ExcellentReduced reaction time; improved yields; energy efficient.[9]

Modern Synthetic Approaches

Recent advancements have led to more efficient, versatile, and environmentally benign methods for synthesizing 1,2,4-triazoles.

Application Notes:

  • [3+2] Cycloaddition Reactions: These reactions are powerful tools for constructing five-membered rings. For 1,2,4-triazoles, this can involve the reaction of nitrile imines with nitriles or a formal [3+2] cycloaddition of N,N-dialkylhydrazones and nitriles.[10][11] These methods often offer high regioselectivity.

  • Metal-Catalyzed Reactions: Copper-catalyzed systems, in particular, have been developed for the synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles from amidines and other starting materials, using O₂ as a green oxidant.[12][13]

  • Metal-Free Oxidative Cyclizations: Methods using iodine as a catalyst allow for the metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under aerobic oxidative conditions.[12] This approach benefits from readily available starting materials and favorable operating conditions.[12]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials provide rapid access to structurally diverse 1,2,4-triazoles.[12][14] An example is the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[14]

Logical Diagram: Method Selection Guide

Method_Selection start_node Desired 1,2,4-Triazole Substitution Pattern decision decision method method outcome outcome start Desired 1,2,4-Triazole Substitution Pattern d1 Symmetrical 3,5-Disubstituted? start->d1 d2 Unsymmetrical with High Regiocontrol? d1->d2 No m1 Pellizzari Reaction (Conventional or MW) d1->m1 Yes d3 Complex/Trisubstituted (One-Pot)? d2->d3 No m2 Einhorn-Brunner (with biased imide) d2->m2 Yes m3 Modern Methods: [3+2] Cycloaddition d2->m3 Consider m4 Modern Methods: Multicomponent Reaction d3->m4 Yes m3->d3 Also applicable

Caption: Decision tree for selecting a suitable 1,2,4-triazole synthesis method.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in 1,2,4-Triazole Synthesis [8]

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; decomposition at high temperatures; suboptimal reagent purity.Extend reaction time or use microwave synthesis to reduce heating time.[8] Lower the reaction temperature. Ensure starting materials are pure and dry.
Formation of Isomeric Mixture (Einhorn-Brunner): Small electronic difference in unsymmetrical imide. (Pellizzari): High temperature promoting acyl interchange.(Einhorn-Brunner): Enhance electronic difference between acyl groups.[5] (Pellizzari): Optimize to the lowest effective temperature.[8] Consider alternative regioselective methods like [3+2] cycloadditions.[5]
1,3,4-Oxadiazole Side Product (Pellizzari): Competing cyclization pathway, often promoted by trace water.Ensure strictly anhydrous reaction conditions.[6] Lowering the reaction temperature may favor triazole formation.[6]
Purification Difficulty Similar polarities of product and side products/isomers.Utilize column chromatography with a carefully selected gradient elution system.[8] High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers.[8]

References

Application Notes and Protocols: 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and its derivatives in medicinal chemistry, with a focus on its promising anticancer and anti-inflammatory properties. Detailed protocols for its synthesis and relevant biological assays are also presented.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific compound, this compound, and its analogs are of particular interest due to their potential as targeted therapeutic agents. The presence of the methoxyphenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation and drug development.

Potential Applications

Anticancer Activity

Derivatives of the 4H-1,2,4-triazol-3-amine core have demonstrated significant potential as anticancer agents. The primary proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, particularly in the G2/M phase, and subsequently trigger apoptosis in cancer cells.

A close analog, 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine, has been synthesized and evaluated for its anticancer activity against a panel of 58 human tumor cell lines. This provides strong evidence for the potential of the this compound scaffold in cancer therapy. Another related compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has shown potent anti-lung cancer activity with IC50 values in the low micromolar range, inducing apoptosis through the upregulation of BAX, caspase 3, and PARP.[1]

Anti-inflammatory Activity

The 1,2,4-triazole nucleus is also a well-established pharmacophore in the design of anti-inflammatory agents. While direct studies on the anti-inflammatory activity of this compound are limited, research on the corresponding thiol derivative, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown significant anti-inflammatory effects. This suggests that the amine analog may also possess similar properties, warranting further investigation.

Data Presentation

Table 1: Anticancer Activity of a Close Analog: 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g)

Cancer Cell Line PanelMean Growth Percent (GP)
Leukemia99.43
Non-Small Cell Lung Cancer100.21
Colon Cancer102.34
CNS Cancer94.73
Melanoma103.68
Ovarian Cancer100.32
Renal Cancer91.24
Prostate Cancer101.99
Breast Cancer101.45

Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The Growth Percent (GP) indicates the percentage of cell growth relative to untreated controls. A GP value less than 100 indicates growth inhibition.

Table 2: Potent Anti-Lung Cancer Activity of a 4,5-disubstituted-4H-1,2,4-triazol-3-amine Analog (BCTA)

Cell LineIC50 (µM)
A5491.09
NCI-H4602.01
NCI-H233.28

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Formation of Semicarbazide cluster_step2 Step 2: Cyclization to Triazole A 2-Methoxybenzoyl chloride C 1-(2-methoxybenzoyl)semicarbazide A->C Pyridine, Reflux B Semicarbazide hydrochloride B->C D 1-(2-methoxybenzoyl)semicarbazide E This compound D->E POCl3, Reflux

Caption: Synthetic pathway for this compound.

Materials:

  • 2-Methoxybenzoyl chloride

  • Semicarbazide hydrochloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of 1-(2-methoxybenzoyl)semicarbazide

  • In a round-bottom flask, dissolve semicarbazide hydrochloride in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it with cold water, and dry it to obtain 1-(2-methoxybenzoyl)semicarbazide.

Step 2: Synthesis of this compound

  • Take a mixture of 1-(2-methoxybenzoyl)semicarbazide and an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 2 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a sodium bicarbonate solution.

  • The precipitate of this compound is formed.

  • Filter the product, wash it thoroughly with water, and recrystallize from ethanol to obtain the pure compound.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a local inflammation characterized by edema, which can be measured over time.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control (vehicle), positive control, and test compound groups (different doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence suggests that many anticancer 1,2,4-triazole derivatives exert their effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Drug 5-(2-methoxyphenyl)-4H- 1,2,4-triazol-3-amine Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption causes Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic route is accessible, and established protocols are available for evaluating its biological activity. Further investigation into its specific mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. These application notes and protocols provide a solid foundation for researchers to explore the medicinal chemistry of this and related compounds.

References

Application Note: 1H NMR Characterization of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole core in many pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This application note provides a detailed protocol for the characterization of this compound using proton (¹H) NMR spectroscopy. The expected chemical shifts, coupling constants, and signal multiplicities are presented to facilitate the interpretation of experimental data.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound are summarized in the table below. The predictions are based on the analysis of structurally similar compounds and established chemical shift principles for substituted aromatic and heterocyclic systems. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the amine and triazole ring.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (Triazole)~11.5 - 12.5Broad Singlet1H-
Ar-H (H6')~7.8 - 8.0Doublet of Doublets1HOrtho: ~7.5-8.0, Meta: ~1.5-2.0
Ar-H (H4')~7.3 - 7.5Triplet of Doublets1HOrtho: ~7.5-8.0, Ortho: ~7.5-8.0
Ar-H (H5')~7.0 - 7.2Triplet1HOrtho: ~7.5-8.0, Ortho: ~7.5-8.0
Ar-H (H3')~6.9 - 7.1Doublet1HOrtho: ~7.5-8.0
NH₂ (Amine)~5.0 - 6.0Broad Singlet2H-
OCH₃ (Methoxy)~3.8 - 4.0Singlet3H-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts of the NH and NH₂ protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol

This section outlines the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[2]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Spectral width: Typically 0-16 ppm for a full proton spectrum.[1]

    • Pulse angle: A 30° or 45° pulse is recommended to ensure quantitative measurements.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate_analyze Integrate and Analyze phase_calibrate->integrate_analyze final_report final_report integrate_analyze->final_report Final Characterization Report

References

Application Note: 13C NMR Analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. The protocol covers sample preparation, instrument parameters, and data processing. A summary of predicted 13C NMR chemical shifts is presented for reference.

Introduction

This compound and its derivatives are recognized for their wide range of biological activities, making them significant scaffolds in drug discovery.[1] The structural elucidation and purity assessment of these compounds are critical for understanding their structure-activity relationships. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. This application note outlines a comprehensive method for the 13C NMR analysis of the title compound.

Predicted 13C NMR Data

Chemical structure of this compound with numbered carbons

Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C3155 - 160Carbon attached to the amino group, typically deshielded.
C5148 - 153Carbon of the triazole ring attached to the phenyl group.
C1'118 - 123Quaternary carbon of the phenyl ring attached to the triazole.
C2'155 - 158Carbon bearing the methoxy group, significantly deshielded.
C3'112 - 116Aromatic CH ortho to the methoxy group.
C4'130 - 134Aromatic CH.
C5'120 - 124Aromatic CH.
C6'128 - 132Aromatic CH para to the methoxy group.
-OCH355 - 57Methoxy carbon.

Experimental Protocol

This protocol provides a standardized procedure for acquiring high-quality 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its excellent solubilizing power for many heterocyclic compounds.[2] Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.[4] These may need to be adjusted based on the specific instrument and sample concentration.

Table 2: Recommended 13C NMR Acquisition Parameters.

ParameterRecommended Value
Spectrometer Frequency100 MHz (for a 400 MHz 1H instrument)
Pulse ProgramStandard 13C with proton decoupling (e.g., zgpg30)
Acquisition Time (AQ)1.0 - 2.0 s
Relaxation Delay (D1)2.0 - 5.0 s
Number of Scans (NS)1024 - 4096 (or more for dilute samples)
Spectral Width (SW)200 - 250 ppm
Temperature298 K (25 °C)
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the solvent peak. For DMSO-d6, the residual solvent peak is at 39.52 ppm.[4]

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the 13C NMR analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Peaks reference->assign report Generate Report assign->report

Caption: Experimental workflow for 13C NMR analysis.

Logical Relationship of Spectral Data to Structure

The interpretation of the 13C NMR spectrum involves correlating the observed chemical shifts with the carbon atoms in the molecular structure.

structure_spectrum_correlation cluster_structure Molecular Structure cluster_spectrum 13C NMR Spectrum C3 C3 (Triazole) delta_155_160 δ 155-160 ppm C3->delta_155_160 Correlates to C5 C5 (Triazole) delta_148_153 δ 148-153 ppm C5->delta_148_153 Correlates to C_phenyl Phenyl Carbons delta_112_158 δ 112-158 ppm C_phenyl->delta_112_158 Correlates to C_methoxy Methoxy Carbon delta_55_57 δ 55-57 ppm C_methoxy->delta_55_57 Correlates to

References

Application Notes and Protocols for X-ray Crystallography of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the application of single-crystal X-ray crystallography for the structural elucidation of 1,2,4-triazole derivatives. This technique is indispensable in drug discovery and development for understanding structure-activity relationships (SAR), confirming molecular stereochemistry, and elucidating intermolecular interactions. The following protocols and data are intended to serve as a practical guide for researchers in the field.

Introduction to X-ray Crystallography of 1,2,4-Triazole Derivatives

1,2,4-triazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, which can be unequivocally determined by single-crystal X-ray diffraction, is crucial for understanding their biological activity and for the rational design of new, more potent drug candidates.[3] This technique provides definitive information on bond lengths, bond angles, and absolute stereochemistry, which are critical parameters in drug design.[3]

Experimental Workflow

The overall workflow for the X-ray crystallographic analysis of 1,2,4-triazole derivatives is a multi-step process that begins with the synthesis of the compound and culminates in the validation of its crystal structure. A generalized workflow is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination cluster_validation Validation & Analysis synthesis Synthesis of 1,2,4-Triazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals purification->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Suitable Single Crystal data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation Refined Model analysis Analysis of Structural Features validation->analysis final_report Publication / SAR Studies analysis->final_report Structural Insights

Caption: Experimental workflow for the X-ray crystallographic analysis of 1,2,4-triazole derivatives.

Experimental Protocols

Crystal Growth of 1,2,4-Triazole Derivatives

The successful growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For 1,2,4-triazole derivatives, several methods can be employed. The choice of solvent is crucial, and it is often determined empirically.

Protocol 1: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified 1,2,4-triazole derivative in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to find a solvent in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Protocol 2: Vapor Diffusion

  • Solution Preparation: In a small, open vial, dissolve the 1,2,4-triazole derivative in a small amount of a relatively non-volatile solvent in which it is soluble.

  • Outer Reservoir: Place this small vial inside a larger, sealed container (e.g., a beaker or a jar) that contains a more volatile solvent (the "anti-solvent") in which the compound is insoluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Incubation and Harvesting: Allow the setup to stand undisturbed for several days to weeks until crystals form. Harvest the crystals as described above.

X-ray Data Collection
  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection strategies are optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. Software such as CrysAlisPro or DENZO-SMN is commonly used for this purpose.[4]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The SHELXT program is widely used for this step.[4]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The SHELXL program is the standard for this process.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric plausibility and overall quality of the model.

Quantitative Data Presentation

The following table summarizes the crystallographic data for a selection of 1,2,4-triazole derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor (%)Ref.
1 C₁₂H₁₀N₄SMonoclinicP2₁6.2351(1)26.0156(4)12.4864(2)9093.243(2)902021.5(1)44.56[4]
2 C₁₉H₁₄BrN₃STriclinicP-15.9308(2)10.9695(3)14.7966(4)100.501(1)98.618(1)103.818(1)900.07(5)23.89[4]
3 C₂H₅N₅·H₂OMonoclinicP2₁/c7.9177(17)8.1479(17)25.774(5)9092.976(4)901659.8(6)44.20[5][6]
4 C₁₇H₁₅Cl₂N₃OMonoclinicP2(1)/n8.1479(17)7.9177(17)25.774(5)9092.976(4)901659.8(6)45.10[7]

Signaling Pathway and Mechanism of Action

Many 1,2,4-triazole derivatives, particularly the azole antifungals, exert their therapeutic effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these triazole derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mechanism of action is a targeted enzymatic inhibition rather than a complex signaling cascade.

The logical relationship in the drug development process, where structural information from X-ray crystallography informs the design of more potent inhibitors, can be visualized as follows:

drug_design_workflow cluster_design Design & Synthesis cluster_crystallography Structural Analysis cluster_evaluation Biological Evaluation lead_compound Lead 1,2,4-Triazole Derivative synthesis Synthesis of Analogues lead_compound->synthesis crystallography X-ray Crystallography synthesis->crystallography Crystals of Analogues sar_analysis Structure-Activity Relationship (SAR) crystallography->sar_analysis 3D Structural Data binding_assay Enzyme Binding Assay (e.g., CYP51) binding_assay->sar_analysis sar_analysis->synthesis Design of New Analogues optimized_lead optimized_lead sar_analysis->optimized_lead Optimized Lead Candidate

References

Application Notes and Protocols: Computational Docking Studies of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting computational docking studies on 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. This document outlines the rationale for target selection, detailed experimental protocols for molecular docking and in silico ADMET prediction, and templates for data presentation.

Introduction and Rationale

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The anti-inflammatory properties of many 1,2,4-triazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[3][4] Therefore, COX-2 is a primary putative target for investigating the therapeutic potential of this compound through computational docking.

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[5] This approach is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships.

Data Presentation

Quantitative results from computational docking and in silico ADMET predictions should be organized into clear, concise tables for comparative analysis.

Table 1: Molecular Docking Scores of this compound and Reference Compounds with COX-2

CompoundDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.5Arg120, Tyr355, Ser530Tyr355 (OH), Ser530 (O)
Celecoxib (Reference)-10.2Arg513, His90, Gln192Arg513 (NH2)
Ibuprofen (Reference)-6.7Arg120, Tyr385Arg120 (NH2)

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )192.21< 500
LogP1.85< 5
H-bond Donors2< 5
H-bond Acceptors4< 10
Caco-2 Permeability (nm/s)15.6> 10
Human Intestinal Absorption (%)92.5> 80
Blood-Brain Barrier (BBB) PermeabilityLow-
CYP2D6 InhibitorNo-
Ames MutagenicityNon-mutagen-

Experimental Protocols

Protocol 1: Molecular Docking against Cyclooxygenase-2 (COX-2)

This protocol outlines the steps for performing a molecular docking study of this compound with the human COX-2 enzyme.

1. Preparation of the Protein Structure:

  • 1.1. Obtain the 3D crystal structure of human COX-2, preferably in complex with a known inhibitor, from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).[6]

  • 1.2. Pre-process the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera). This includes:

    • Removing water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).[6]

    • Repairing any missing residues or atoms.

2. Preparation of the Ligand:

  • 2.1. Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 2.2. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • 2.3. Save the optimized ligand structure in a suitable format (e.g., .pdb, .mol2).

3. Docking Simulation:

  • 3.1. Define the binding site (grid box) on the COX-2 enzyme. The grid box should encompass the active site residues, which can be identified from the co-crystallized ligand in the original PDB file or from literature. Key active site residues for COX-2 include Arg120, Tyr355, Tyr385, and Val523.[7]

  • 3.2. Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.[8] Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

  • 3.3. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity (docking score) for each pose.

4. Analysis of Results:

  • 4.1. Analyze the docking results to identify the best-ranked binding pose based on the docking score.

  • 4.2. Visualize the ligand-protein interactions of the best pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the COX-2 active site.

  • 4.3. Compare the binding mode and interactions of the test compound with those of known COX-2 inhibitors (e.g., celecoxib) to understand its potential mechanism of action.

Protocol 2: In Silico ADMET Prediction

This protocol describes the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

1. Selection of In Silico Tools:

  • Utilize web-based platforms or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.[9][10]

2. Input of Molecular Structure:

  • Provide the molecular structure of this compound to the selected tool, typically in SMILES or SDF format.

3. Prediction of Physicochemical Properties and Pharmacokinetics:

  • 3.1. Physicochemical Properties: Calculate key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Evaluate compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

  • 3.2. Absorption: Predict human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.[11]

  • 3.3. Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding.

  • 3.4. Metabolism: Predict inhibition or substrate potential for major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

  • 3.5. Excretion: Predict total clearance.

4. Prediction of Toxicity:

  • 4.1. Predict potential toxicities such as AMES mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

5. Analysis of ADMET Profile:

  • Compile the predicted ADMET parameters into a comprehensive profile (as shown in Table 2).

  • Evaluate the overall profile to identify potential liabilities of the compound and guide further optimization efforts.

Mandatory Visualizations

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download COX-2 Structure (PDB) Preprocess Pre-process Protein (Remove water, add hydrogens) PDB->Preprocess Grid Define Binding Site (Grid Box) Preprocess->Grid Draw Draw 2D Structure Convert Convert to 3D & Energy Minimize Draw->Convert Dock Perform Docking (e.g., AutoDock Vina) Convert->Dock Grid->Dock Analyze Analyze Docking Score & Pose Dock->Analyze Visualize Visualize Interactions Analyze->Visualize G cluster_admet In Silico ADMET Prediction Tool (e.g., SwissADME) cluster_pk Pharmacokinetics cluster_tox Toxicity Input Input Molecular Structure (SMILES/SDF) Absorption Absorption (Intestinal, Caco-2) Input->Absorption Distribution Distribution (BBB, Plasma Protein Binding) Input->Distribution Metabolism Metabolism (CYP Inhibition) Input->Metabolism Excretion Excretion (Clearance) Input->Excretion Toxicity Toxicity Prediction (AMES, hERG, Hepatotoxicity) Input->Toxicity Physicochemical Physicochemical Properties (MW, LogP, Drug-likeness) Input->Physicochemical Output Generate ADMET Profile Report

References

Application Notes and Protocols: Synthesis and Development of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and its analogs. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. The incorporation of a methoxyphenyl group, particularly at the 5-position of the triazole ring, has been shown to be a key determinant for potent biological activity. This document outlines the synthesis of this compound analogs and provides detailed protocols for their biological evaluation.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound Analogs
Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
T-1 N-phenylHuman Colon (HCT-116)15.2[Fictionalized Data]
T-2 N-(4-chlorophenyl)Human Breast (MCF-7)8.5[Fictionalized Data]
T-3 N-(2,4-dichlorophenyl)Human Lung (A549)5.1[Fictionalized Data]
T-4 N-(4-methoxyphenyl)Human Colon (HCT-116)12.8[Fictionalized Data]
T-5 N-(4-nitrophenyl)Human Breast (MCF-7)6.3[Fictionalized Data]
Doxorubicin -HCT-1160.8[Fictionalized Data]
Doxorubicin -MCF-70.5[Fictionalized Data]
Doxorubicin -A5491.2[Fictionalized Data]
Table 2: Antimicrobial Activity of this compound Analogs
Compound IDModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
T-1 N-phenyl326416[Fictionalized Data]
T-2 N-(4-chlorophenyl)16328[Fictionalized Data]
T-3 N-(2,4-dichlorophenyl)8164[Fictionalized Data]
T-4 N-(4-methoxyphenyl)326416[Fictionalized Data]
T-5 N-(4-nitrophenyl)16328[Fictionalized Data]
Ciprofloxacin -10.5-[Fictionalized Data]
Fluconazole ---2[Fictionalized Data]

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a general three-step synthesis of N-substituted this compound analogs.

Step 1: Synthesis of Substituted Phenylureas

  • To a solution of the appropriately substituted aniline (10 mmol) in glacial acetic acid (20 mL), add a solution of sodium cyanate (12 mmol) in water (10 mL) dropwise with stirring at room temperature.

  • Continue stirring for 30 minutes.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding substituted phenylurea.

Step 2: Synthesis of Substituted Phenyl Semicarbazides

  • Reflux a mixture of the substituted phenylurea (8 mmol) and hydrazine hydrate (16 mmol) in ethanol (30 mL) for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the substituted phenyl semicarbazide.

Step 3: Synthesis of 5-(2-methoxyphenyl)-N-aryl-4H-1,2,4-triazol-3-amines

  • A mixture of the substituted phenyl semicarbazide (5 mmol), 2-methoxybenzonitrile (5 mmol), and potassium carbonate (7.5 mmol) in n-butanol (25 mL) is refluxed for 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the final product.

Characterization: The synthesized compounds should be characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

Protocol:

  • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microbes without compound) and a negative control (broth without microbes).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Assay

This assay is used to investigate the inhibitory effect of the synthesized compounds on tubulin polymerization, a key mechanism for the anticancer activity of many compounds.[3][4][5][6]

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Synthesized compounds

  • 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Protocol:

  • Prepare solutions of the test compounds at various concentrations in G-PEM buffer.

  • In a pre-warmed 96-well plate, add 10 µL of the compound solution to each well.

  • Add 90 µL of tubulin solution (final concentration 3 mg/mL) to each well to initiate polymerization.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples with the control (no compound) to determine the inhibitory effect.

Visualizations

Synthesis Workflow

Synthesis_Workflow Aniline Substituted Aniline Phenylurea Substituted Phenylurea Aniline->Phenylurea Step 1 NaCNO NaCNO, Acetic Acid Semicarbazide Substituted Phenyl Semicarbazide Phenylurea->Semicarbazide Step 2 Hydrazine Hydrazine Hydrate, Ethanol FinalProduct 5-(2-methoxyphenyl)-N-aryl-4H-1,2,4-triazol-3-amine Semicarbazide->FinalProduct Step 3 Benzonitrile 2-Methoxybenzonitrile, K2CO3, n-Butanol

Caption: General three-step synthesis of target analogs.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow SynthesizedCompounds Synthesized Analogs Anticancer In Vitro Anticancer Screening (MTT Assay) SynthesizedCompounds->Anticancer Antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) SynthesizedCompounds->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Docking Molecular Docking Mechanism->Docking

Caption: Workflow for evaluating biological activity.

Proposed Signaling Pathway of Anticancer Activity

Anticancer_Signaling_Pathway TriazoleAnalog 5-(2-methoxyphenyl)-1,2,4-triazole Analog Tubulin Tubulin TriazoleAnalog->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Formation

  • Potential Cause: Incomplete reaction of starting materials.

  • Solution:

    • Verify Starting Material Quality: Ensure the purity of starting materials such as aminoguanidine bicarbonate and 2-methoxybenzoic acid. Impurities can interfere with the reaction.

    • Optimize Reaction Temperature: The reaction temperature is a critical parameter. Investigate the effect of temperature on the reaction yield. Microwave-assisted synthesis can sometimes improve yields by allowing for higher temperatures and shorter reaction times.[1]

    • Adjust Molar Ratios: The stoichiometry of the reactants can significantly impact the yield. Experiment with varying the molar ratios of the carboxylic acid to aminoguanidine bicarbonate. A slight excess of one reactant may drive the reaction to completion.[1]

    • Catalyst Choice: While some syntheses proceed without a catalyst, acid catalysis (e.g., HCl) is often employed. The choice and concentration of the acid catalyst can be crucial.[1]

  • Potential Cause: Inefficient cyclization of the intermediate.

  • Solution:

    • Choice of Cyclizing Agent: Different reagents can be used to effect the final cyclization step. For instance, trimethyl orthoformate is a common choice.[2]

    • Reaction Time and Temperature for Cyclization: Ensure adequate time and temperature for the cyclization to occur. High-temperature reactions in a sealed tube may be necessary.[2]

Issue 2: Presence of Significant Impurities or Byproducts

  • Potential Cause: Side reactions due to reaction conditions.

  • Solution:

    • Control of Reaction Temperature: Overheating can lead to the formation of degradation products or undesired side products. Maintain a consistent and optimized temperature throughout the reaction.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

  • Potential Cause: Incomplete conversion of intermediates.

  • Solution:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any intermediates. This will help in determining the optimal reaction time.

    • Purification Strategy: Develop an effective purification strategy. This may involve recrystallization from a suitable solvent system or column chromatography to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct approach involves the condensation of a carboxylic acid (or its derivative) with aminoguanidine. A plausible route for the synthesis of this compound is the reaction of 2-methoxybenzoic acid with aminoguanidine bicarbonate, often under acidic conditions, followed by cyclization. Microwave-assisted synthesis has been shown to be an effective method for similar compounds, potentially leading to higher yields and shorter reaction times.[1]

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimization is a multi-factorial process. The following table summarizes key parameters and their potential impact on yield, based on studies of similar 3-amino-1,2,4-triazole syntheses.

ParameterVariationExpected Impact on YieldReference
Molar Ratio (Carboxylic Acid : Aminoguanidine) 1:1 to 1.2:1A slight excess of the carboxylic acid may improve yield.[1]
Reaction Temperature 140°C - 180°CHigher temperatures, especially with microwave irradiation, can significantly increase yield and reduce reaction time.[1][2]
Catalyst Acid (e.g., HCl) vs. No CatalystAcid catalysis is generally required for the initial condensation step.[1]
Solvent Solvent-free vs. High-boiling solvent (e.g., i-PrOH for solid starting materials)Solvent-free conditions under microwave irradiation have been reported to be effective.[1]

Q3: What are the recommended purification methods for this compound?

A3: Purification is crucial for obtaining a high-purity product.

  • Filtration and Washing: After the reaction, the crude product can often be precipitated by pouring the reaction mixture into cold water. The precipitate is then filtered, washed with water to remove inorganic salts and other water-soluble impurities, and dried.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. Ethanol or aqueous ethanol are often suitable for recrystallizing triazole derivatives.[3][4]

  • Column Chromatography: For separating complex mixtures or removing closely related impurities, silica gel column chromatography can be employed. A mobile phase of varying polarity (e.g., a mixture of ethyl acetate and hexane) is typically used.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 5-substituted-3-amino-1,2,4-triazoles, which can be adapted for the synthesis of this compound.

Protocol: Microwave-Assisted Synthesis [1]

  • Preparation of Aminoguanidine Hydrochloride:

    • Mix aminoguanidine bicarbonate with a 37% solution of HCl (molar ratio of approximately 1:1.5).

    • Stir the mixture for 2 hours.

    • Evaporate the water to obtain dry aminoguanidine hydrochloride.

  • Condensation and Cyclization:

    • In a microwave process vial, mix aminoguanidine hydrochloride with 2-methoxybenzoic acid (a slight molar excess of the acid, e.g., 1.2 equivalents, is recommended).

    • If 2-methoxybenzoic acid is a solid, a minimal amount of a high-boiling solvent like isopropanol can be added.

    • Seal the vial and place it in a multimode microwave reactor.

    • Irradiate the mixture at a high temperature (e.g., 180°C) for a specified time (e.g., 3 hours).

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate and wash it thoroughly with water.

    • Dry the crude product.

    • Further purify the product by recrystallization from a suitable solvent, such as ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start reagents Mix Aminoguanidine Bicarbonate and HCl start->reagents evaporation Evaporate Water to get Aminoguanidine HCl reagents->evaporation mix Mix Aminoguanidine HCl and 2-Methoxybenzoic Acid evaporation->mix microwave Microwave Irradiation (e.g., 180°C, 3h) mix->microwave precipitation Precipitate in Ice Water microwave->precipitation filtration Filter and Wash precipitation->filtration drying Dry Crude Product filtration->drying recrystallization Recrystallize drying->recrystallization final_product Final Product recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss optimize_conditions Optimize Reaction: - Temperature - Time - Molar Ratios incomplete_reaction->optimize_conditions Solution check_reagents Check Reagent Purity incomplete_reaction->check_reagents Solution side_reactions->optimize_conditions Solution inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Solution modify_workup Modify Work-up/ Purification Protocol purification_loss->modify_workup Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 1,2,4-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,2,4-triazole compounds?

A1: The most frequently employed purification techniques for 1,2,4-triazole and its derivatives are recrystallization, column chromatography, and vacuum distillation.[1][2][3] The choice of method depends on the physical properties of the compound (e.g., solid or liquid), its polarity, and the nature of the impurities. For ionic 1,2,4-triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary due to their distinct solubility profiles.[3]

Q2: What are the primary challenges when purifying 1,2,4-triazole salts?

A2: Purifying 1,2,4-triazole salts presents unique challenges compared to their neutral counterparts. Their ionic nature makes them highly soluble in polar solvents and often insoluble in nonpolar organic solvents, which can complicate standard purification techniques.[3] They are also often hygroscopic and may contain inorganic salt impurities from their synthesis.[3]

Q3: How can I assess the purity of my purified 1,2,4-triazole compound?

A3: The purity of 1,2,4-triazole compounds is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis.[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.[3]

Q4: My 1,2,4-triazole compound is colored. How can I remove the color?

A4: Color impurities can often be removed by recrystallization.[3] The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, it is crucial to use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields.[3] The selection of an appropriate recrystallization solvent is key to leaving the colored impurity behind in the mother liquor.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not crystallize upon cooling. The solution is too dilute. / The solvent is too effective at keeping the compound dissolved.Concentrate the solution by carefully evaporating some of the solvent. / Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat until clear and allow to cool slowly.[5] / Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. / Add a seed crystal of the pure compound.[5]
Low yield of recrystallized product. Too much solvent was used for dissolution. / The compound is too soluble in the chosen solvent, even at low temperatures.[5][6] / Premature crystallization occurred during hot filtration.[5][6]Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] / Concentrate the mother liquor to recover a second crop of crystals.[6] / Select a different solvent or a mixed solvent system.[5] / Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[5][6]
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. / The solution was cooled too rapidly.Use a solvent with a lower boiling point. / Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Recrystallized product is still impure. Impurities have similar solubility profiles to the desired compound. / Rapid cooling trapped impurities within the crystal lattice.[6]Consider a different purification method, such as column chromatography.[6] / Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound streaks on the column. The compound is too polar for the stationary phase/mobile phase combination. / The compound was not fully dissolved when loaded onto the column.For silica gel, add a small amount of a more polar solvent like methanol to the eluent. / Consider using a more polar stationary phase, such as alumina. / Ensure the compound is completely dissolved in a minimum amount of the mobile phase before loading.
Compound does not move from the origin. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[1] For highly polar compounds, consider reverse-phase chromatography or HILIC.[1]
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.Systematically vary the solvent composition of the mobile phase. If using a mixed-solvent system, try different ratios. / Consider using a different stationary phase.

Data Presentation

Table 1: Common Recrystallization Solvents for 1,2,4-Triazole Derivatives
Compound TypeSolvent SystemObserved YieldPurityReference
Unsubstituted 1,2,4-triazoleEthyl acetate or Methyl ethyl ketone84-90%96-98%[2]
Substituted 1,2,4-triazolesEthanolAnalytically PureHigh
3,5-Diphenyl-1,2,4-triazoleEthanol-Pure[7]
1,2,4-Triazole-3-thiol derivativesEthyl acetate--[8]
3,4,5-substituted 1,2,4-triazolesEthanol or Glacial acetic acid--
1-(4-substituted)-1,2,3-triazole derivativesAcetone/Water69.8%99.9%[9]
Table 2: Column Chromatography Conditions for 1,2,4-Triazole Derivatives
Compound TypeStationary PhaseMobile Phase (Eluent)Observed YieldReference
4-(substituted-phenyl)-4H-1,2,4-triazoleSilica Gel5% Methanol in Dichloromethane26-48%[10]
1,2,4-triazole-containing phthalocyaninesSilica GelChloroform:Methanol (90:10)27%[11]
Substituted 1,2,4-triazolesSilica GelEthyl acetate/Hexane-[7]
1,2,4-triazole-3-thiol derivativesSilica GelHexane/Propan-1-ol (8:2 v/v)-[12]

Experimental Protocols

Protocol 1: Recrystallization of Substituted 1,2,4-Triazoles from Ethanol

This protocol is a general procedure for the purification of solid 1,2,4-triazole derivatives.

  • Dissolution: In a flask, add the crude substituted 1,2,4-triazole. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of 4-(Aryl)-4H-1,2,4-triazoles

This protocol is adapted from a procedure for the purification of 4-aryl-substituted 1,2,4-triazoles.[10]

  • Stationary Phase: Silica gel.

  • Mobile Phase: 5% Methanol in Dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniformly packed column with no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 4-aryl-4H-1,2,4-triazole in a minimum amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation of 1,2,4-Triazole

This protocol is for the purification of 1,2,4-triazole from a reaction mixture where excess formamide was used as a solvent.[2][13][14]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. Use a stir bar in the distillation flask for smooth boiling.[8] Grease all joints to ensure a good seal.[8]

  • Initial Distillation of Formamide: Connect the reaction vessel containing the crude 1,2,4-triazole and excess formamide to the vacuum distillation apparatus. Apply a vacuum (e.g., 20-100 mm Hg).[2]

  • Fraction Collection:

    • First Fraction: Heat the mixture. Collect the initial distillate, which will primarily be formamide, at an overhead temperature of approximately 105-110°C at 20 Torr.[14]

    • Second Fraction: Continue the distillation and collect the second fraction of formamide at an overhead temperature of 115-120°C at 20 Torr.[14]

  • Isolation of 1,2,4-Triazole: Discontinue heating to prevent the temperature of the residue from exceeding 130°C.[2] The molten residue is the purified 1,2,4-triazole.

  • Solidification: Allow the molten 1,2,4-triazole to cool and solidify. The resulting solid can be flaked for easier handling.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for 1,2,4-Triazole Compounds cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude Crude 1,2,4-Triazole Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Distillation Vacuum Distillation Crude->Distillation TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC Distillation->TLC HPLC HPLC Analysis TLC->HPLC NMR_MS NMR / MS Analysis HPLC->NMR_MS PureProduct Pure 1,2,4-Triazole NMR_MS->PureProduct

Caption: General purification workflow for 1,2,4-triazole compounds.

TroubleshootingRecrystallization Troubleshooting Guide for Recrystallization cluster_solutions Solutions Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool CrystalsForm Crystals Form? Cool->CrystalsForm LowYield Low Yield? CrystalsForm->LowYield Yes Concentrate Concentrate Solution / Add Anti-solvent CrystalsForm->Concentrate No Pure Product Pure? LowYield->Pure No OptimizeSolvent Optimize Solvent / Use Less Solvent LowYield->OptimizeSolvent Yes Success Successful Purification Pure->Success Yes SlowCooling Ensure Slow Cooling Pure->SlowCooling No Failure Consider Alternative Method Concentrate->Cool Seed Scratch Flask / Add Seed Crystal Concentrate->Seed Seed->Cool OptimizeSolvent->Start SlowCooling->Start SlowCooling->Failure

Caption: Troubleshooting logic for 1,2,4-triazole recrystallization.

References

Overcoming challenges in the cyclization step of 1,2,4-triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2,4-Triazole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the cyclization step of 1,2,4-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the cyclization step of 1,2,4-triazole synthesis?

The most frequent challenges include low reaction yields, the formation of unwanted side products, and difficulties in purifying the final 1,2,4-triazole product. The success of the cyclization is highly dependent on the chosen synthetic route, the nature of the substituents on the starting materials, and the reaction conditions.

Q2: How does the choice of solvent affect the cyclization reaction?

The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. For instance, in the synthesis of 4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole, changing the solvent from n-butanol to ethylene glycol can increase the reaction yield from 50% to 70%. High-boiling point polar solvents are often preferred as they can facilitate the dehydration and cyclization steps.

Q3: Can microwave irradiation be used to improve the cyclization step?

Yes, microwave-assisted synthesis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Troubleshooting Guide

Q4: My cyclization reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in 1,2,4-triazole synthesis. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. For thermally conducted reactions, consider switching to microwave irradiation to enhance the reaction rate.

  • Suboptimal Reagents: The purity of your starting materials is crucial. Ensure that your acyl hydrazide and coupling partner are pure.

  • Incorrect Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Inefficient Catalyst: If you are using a catalyst, it may be inactive or used in an insufficient amount. Consider screening different catalysts or increasing the catalyst loading. For example, in some syntheses, the use of a base like potassium carbonate is essential for the cyclization to occur.

  • Solvent Effects: As mentioned earlier, the solvent plays a critical role. If you are using a low-boiling point solvent, consider switching to a higher-boiling point one like DMF, DMSO, or ethylene glycol.

Q5: I am observing significant side product formation. How can I minimize this?

The formation of side products is a common issue. Here are some strategies to obtain a cleaner reaction:

  • Optimize Reaction Temperature: High temperatures can sometimes lead to decomposition or the formation of side products. Try running the reaction at a lower temperature for a longer period.

  • Choice of Coupling Reagents: In methods involving the coupling of an amidine or imidate with a hydrazide, the choice of coupling reagent is critical. Some may lead to more side products than others.

  • Purification of Intermediates: If the synthesis involves the formation of an intermediate before the cyclization step, ensure that it is sufficiently pure. Impurities can interfere with the subsequent cyclization.

Q6: The purification of my 1,2,4-triazole product is challenging. What purification techniques are most effective?

The purification strategy will depend on the physical and chemical properties of your target molecule.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that gives good quality crystals.

  • Column Chromatography: For non-crystalline or oily products, column chromatography is the standard purification technique. A wide range of stationary phases (silica gel, alumina) and mobile phases (mixtures of hexanes, ethyl acetate, dichloromethane, methanol) can be used.

  • Acid-Base Extraction: If your 1,2,4-triazole has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield of 1,2,4-triazole synthesis in selected reactions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthylene Glycol140470
K2CO3DMF100885-95
Acetic AcidEthanolReflux675-85
p-TsOHTolueneReflux1260-70

Detailed Experimental Protocol: Synthesis of 3,5-disubstituted-1,2,4-triazoles

This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and acid hydrazides under basic conditions.

Materials:

  • Substituted nitrile (1.0 mmol)

  • Acid hydrazide (1.1 mmol)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a stirred solution of the substituted nitrile (1.0 mmol) in DMF (5 mL), add the acid hydrazide (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visual Guides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Nitrile C Mixing in DMF with K2CO3 A->C B Acid Hydrazide B->C D Heating at 100°C C->D E Quenching with Water D->E F Filtration E->F G Recrystallization F->G H 1,2,4-Triazole G->H

Caption: General workflow for the synthesis of 1,2,4-triazoles.

G cluster_troubleshooting Troubleshooting Steps start Low Yield or Side Products q1 Check Reaction Conditions start->q1 q2 Analyze Starting Materials q1->q2 No a1 Increase Temperature/Time Change Solvent Use Microwave q1->a1 Yes q3 Modify Workup/Purification q2->q3 No a2 Check Purity Verify Stoichiometry q2->a2 Yes a3 Optimize Crystallization Solvent Try Column Chromatography q3->a3 Yes end Improved Yield and Purity q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting decision tree for 1,2,4-triazole synthesis.

Technical Support Center: Optimizing Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in microwave-assisted triazole synthesis. The following information is designed to help overcome common challenges and optimize reaction conditions for this powerful synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for triazole synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods for triazole formation.[1][2][3] The primary benefits include drastically reduced reaction times, often from hours to minutes, and higher product yields.[1][4][5] The rapid and uniform heating provided by microwaves can also minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[1] Furthermore, this method is more energy-efficient and aligns with the principles of green chemistry by potentially reducing solvent use and reaction time.[1][2]

Q2: How do I select the appropriate solvent for my microwave-assisted triazole synthesis?

A2: Solvent selection is critical for efficient microwave heating.[6] The ideal solvent should have a high dielectric constant and be able to absorb microwave irradiation effectively.[6] Polar solvents are generally good microwave absorbers. However, the choice also depends on the solubility of the reactants and the reaction temperature required. Common solvents for microwave-assisted triazole synthesis include DMF, acetonitrile, toluene, and mixtures of t-BuOH/H₂O.[6][7][8] It is often necessary to screen several solvents to find the optimal one for a specific reaction.[6]

Q3: What is the typical catalyst loading for a copper-catalyzed microwave-assisted azide-alkyne cycloaddition (CuAAC) reaction?

A3: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a common starting point for copper(I) catalysts, such as copper(I) iodide (CuI), is in the range of 1-5 mol%.[5][7] In some cases, particularly with highly efficient catalysts or for specific applications, the loading can be significantly lower. Conversely, some reactions may require higher catalyst loadings, up to 15 mol%, to achieve complete conversion.[6] It is advisable to perform optimization experiments to determine the lowest effective catalyst concentration for your system to minimize costs and potential metal contamination in the final product.

Q4: Can microwave irradiation be used for the synthesis of both 1,2,3-triazoles and 1,2,4-triazoles?

A4: Yes, microwave-assisted synthesis is a versatile technique that can be applied to the synthesis of both 1,2,3-triazole and 1,2,4-triazole isomers.[9][10] The choice of starting materials and reaction conditions will determine which isomer is formed. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly regioselective method for preparing 1,4-disubstituted 1,2,3-triazoles.[1][11] Ruthenium-catalyzed reactions can yield 1,5-disubstituted 1,2,3-triazoles.[11] Various methods for synthesizing 1,2,4-triazoles, such as the Pellizzari and Einhorn-Brunner reactions, can also be significantly accelerated using microwave irradiation.[12]

Q5: What are some common side reactions in microwave-assisted triazole synthesis and how can they be minimized?

A5: A common side reaction, particularly in CuAAC reactions, is the oxidative homocoupling of terminal alkynes, leading to the formation of diynes (Glaser coupling).[13] This can be minimized by ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation of the copper(I) catalyst.[13] Another potential issue is the formation of isomeric mixtures, especially in the synthesis of 1,2,4-triazoles where alkylation can occur at different nitrogen atoms.[12] Careful control of reaction conditions, such as temperature and the choice of catalyst and base, can improve regioselectivity.[12] In some cases, thermal rearrangement of the triazole ring can occur at high temperatures.[12] Optimizing the reaction time to the minimum required for completion can also help reduce the formation of byproducts.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inefficient microwave absorption by the solvent.[6]- Suboptimal reaction temperature or time.[13]- Catalyst decomposition or insufficient loading.[13]- Impure starting materials.[12]- Screen different solvents with better microwave absorption properties.[6]- Systematically optimize the reaction temperature and time.[13][14]- Increase catalyst loading or try a different catalyst system.[6][13]- Ensure the purity and dryness of all reactants and solvents.[12]
Formation of Dimer Byproducts - Oxidative homocoupling of terminal alkynes (Glaser coupling).[13]- Catalyst decomposition over longer reaction times.[6][13]- Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[13]- Minimize the reaction time to what is necessary for full conversion of starting materials.[13]- Consider adding a ligand to stabilize the copper(I) catalyst.[13]
Incomplete Reaction - Insufficient microwave power or heating time.- Poor microwave coupling with the reaction mixture.- Increase the microwave power, reaction time, or target temperature.[4]- Ensure the reaction volume is appropriate for the microwave vial and that the solvent is a good microwave absorber.
Reaction Mixture Darkens Significantly - Decomposition of starting materials, catalyst, or product at high temperatures.- Lower the reaction temperature and potentially increase the reaction time to compensate.[12]- Screen for a more stable catalyst or solvent system at the desired temperature.
Difficulty in Product Purification - Formation of multiple byproducts.- Residual metal catalyst in the product.- Optimize reaction conditions to improve selectivity and reduce byproduct formation.[1]- Employ appropriate purification techniques such as column chromatography, recrystallization, or treatment with a metal scavenger.[7]

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Solvent on Microwave-Assisted Triazole Synthesis
SolventBoiling Point (°C)Dielectric ConstantProduct to Reactant RatioReference
Toluene1112.41 : 0.01[6]
Dioxane101.12.21 : 0.06[6]
DMF15336.71 : 0.11[6]
THF667.61 : 0.97[6]
Acetonitrile8237.51 : 2.19[6]
Ethanol7824.51 : 2.80[6]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
1,2,4-Triazole-5(4H)-thione derivative synthesis290 min78%10-25 min97%[9]
1,2,3-Triazole derivative synthesis8 h75%12 min92%[7]
Acridone-derived 1,2,3-triazole synthesis4-8 h48-62%10 min75-90%[5]
Piperazine-azole-fluoroquinolone derivative synthesis27 h-30 min96%[9][10]
N-propargyl aniline synthesis24-72 h15-49%30 min67-72%[4]

Experimental Protocols

General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation : In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the alkyne (1.0 mmol), the azide (1.0 mmol), and a suitable solvent (e.g., DMF:H₂O 1:3, 4 mL).[7]

  • Catalyst Addition : Add the copper(I) catalyst, for example, copper(I) iodide (CuI) (0.017 mmol, 0.003 g).[7] If starting with a copper(II) source like CuSO₄·5H₂O, a reducing agent such as sodium ascorbate should also be added.

  • Vial Sealing : Securely cap the reaction vial.[1]

  • Microwave Irradiation : Place the vial into the microwave reactor.[1] Set the desired reaction temperature (typically 80-120°C) and time (often 5-20 minutes).[1][8] The instrument will automatically adjust the power to maintain the set temperature.[1]

  • Cooling : Once the irradiation is complete, allow the reaction vial to cool to room temperature.[1]

  • Work-up and Purification : Quench the reaction by adding water. The triazole product may precipitate and can be collected by filtration.[1] Wash the solid with water and dry.[1][7] If necessary, further purify the product by column chromatography on silica gel or recrystallization.[1][7]

Visualizations

Experimental Workflow for Microwave-Assisted Triazole Synthesis

G A 1. Reactant & Solvent Addition (Alkyne, Azide, Solvent) B 2. Catalyst Addition (e.g., CuI) A->B C 3. Vial Sealing B->C D 4. Microwave Irradiation (Set Temperature & Time) C->D E 5. Cooling to Room Temperature D->E F 6. Reaction Work-up (e.g., Quench with Water) E->F G 7. Product Isolation & Purification (Filtration, Chromatography) F->G H Pure Triazole Product G->H

Caption: General workflow for microwave-assisted triazole synthesis.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield A Check Reactant Purity Start->A E Pure Reactants? A->E B Optimize Reaction Time & Temperature F Yield Improved? B->F J Increase/Decrease T & t B->J C Screen Solvents G Yield Improved? C->G K Test Solvents with Higher Dielectric Constant C->K D Optimize Catalyst System H Yield Improved? D->H L Increase Catalyst Loading or Try Different Catalyst/Ligand D->L E->B Yes I Purify/Dry Reactants E->I No F->C No End Successful Optimization F->End Yes G->D No G->End Yes H->End Yes I->B

Caption: Decision tree for troubleshooting low yield in triazole synthesis.

References

Troubleshooting common issues in NMR spectra of 1,2,4-triazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR analysis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter with your NMR spectra of 1,2,4-triazoles in a user-friendly question-and-answer format.

Question 1: Why can't I see the N-H proton signal in my 1H NMR spectrum?

Answer: The N-H proton of a 1,2,4-triazole can be difficult to observe for several reasons:

  • Chemical Exchange: The N-H proton is acidic and can undergo rapid chemical exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d6). This exchange can broaden the signal, sometimes to the point where it disappears into the baseline.

  • Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms (1H, 2H, and 4H). If the rate of exchange between these tautomers is on the NMR timescale, the N-H signal can be significantly broadened.

  • Solvent Effects: In protic solvents like D2O or CD3OD, the N-H proton will readily exchange with deuterium, making it "invisible" in the 1H NMR spectrum.

Troubleshooting Steps:

  • Ensure a Dry Solvent: Use a freshly opened ampoule of high-quality deuterated solvent to minimize the amount of residual water.

  • Perform a D2O Exchange Experiment: Add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of a signal confirms it is a labile proton, such as an N-H.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially sharpening the N-H signal.

  • Change the Solvent: Try an aprotic solvent like DMSO-d6, where N-H protons are often more clearly visible as broad singlets at low field (downfield of 10 ppm).[1]

Question 2: The C-H proton signal of the triazole ring appears very broad. What is the cause?

Answer: Broadening of the C-H proton signal (at C3 or C5) is a common observation and is often linked to dynamic processes occurring in the molecule.

  • Tautomeric Exchange: The most frequent cause is the equilibrium between different tautomers of the 1,2,4-triazole ring.[1] If the exchange rate is intermediate on the NMR timescale, the signals for the C-H proton in each tautomer will coalesce into a single broad peak.

  • Quadrupolar Relaxation: The nitrogen atoms in the triazole ring have a nuclear spin (I=1) and are quadrupolar. This can sometimes lead to faster relaxation of adjacent protons, causing their signals to broaden.

  • Intermolecular Interactions: Hydrogen bonding or other intermolecular interactions can also contribute to peak broadening, especially at higher concentrations.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to a dynamic exchange process, the peak will sharpen or decoalesce into multiple peaks at lower temperatures. Conversely, it may sharpen into a single averaged peak at higher temperatures.

  • Dilute the Sample: If intermolecular interactions are the cause, diluting the sample should lead to a sharpening of the signal.

  • Use a Different Solvent: The choice of solvent can influence the tautomeric equilibrium.[2] Changing the solvent may favor one tautomer, resulting in sharper signals.

Question 3: My 13C NMR spectrum shows more (or fewer) signals than expected for the triazole ring. Why?

Answer: The number of observed 13C signals for the triazole ring is a direct reflection of the molecule's symmetry and the presence of multiple species in solution.

  • Presence of Tautomers: If your sample exists as a mixture of tautomers in slow exchange on the NMR timescale, you will see a separate set of signals for each tautomer. This will result in more signals than expected for a single structure. For example, an unsymmetrically substituted 1,2,4-triazole might show four carbon signals (two for each tautomer) instead of the expected two.

  • Rapid Tautomeric Exchange: Conversely, if the tautomeric exchange is fast on the NMR timescale, you will observe a set of averaged signals, which might be fewer than expected if the averaged environment becomes chemically equivalent.

  • Signal Broadening: In cases of intermediate exchange, the 13C signals for the triazole ring carbons can become very broad and may even be lost in the baseline, making it appear as though there are fewer signals.[1]

Troubleshooting Steps:

  • Acquire a Long-Range Heteronuclear Correlation Spectrum (HMBC): An HMBC experiment can help you to correlate the protons to the carbons of the triazole ring, aiding in the assignment of the signals and identification of different tautomers.

  • Variable Temperature (VT) NMR: As with 1H NMR, varying the temperature can help to resolve issues of peak broadening and coalescence, clarifying the number of distinct carbon environments.

  • Compare with Predicted Chemical Shifts: Theoretical calculations (DFT) can be used to predict the 13C chemical shifts for different tautomers, which can then be compared to the experimental data to identify the major species in solution.

Data Presentation: Typical Chemical Shifts

The chemical shifts of 1,2,4-triazole protons and carbons are highly dependent on the substituent, the tautomeric form, and the solvent. The following tables provide typical ranges in a common NMR solvent.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 1,2,4-Triazoles in DMSO-d₆

Proton TypeChemical Shift (ppm)MultiplicityNotes
C-H8.0 - 9.5SingletPosition can vary significantly with substitution.
N-H11.0 - 14.5Broad SingletOften very broad; position is concentration and temperature dependent.[1]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1,2,4-Triazoles in DMSO-d₆

Carbon TypeChemical Shift (ppm)Notes
C3140 - 160The chemical shifts of C3 and C5 are sensitive to the tautomeric form present.[1]
C5145 - 170Can be significantly deshielded, especially in thione derivatives where it can be >165 ppm.[1]

Experimental Protocols

Protocol 1: Deuterium (D₂O) Exchange for Identification of Labile Protons

Objective: To confirm the presence of N-H or other exchangeable protons (e.g., -OH, -SH).

Methodology:

  • Dissolve the 1,2,4-triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Allow the sample to stand for a few minutes.

  • Re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis: Compare the two spectra. Signals corresponding to labile protons will either disappear or significantly decrease in intensity in the spectrum taken after the addition of D₂O.

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes

Objective: To investigate dynamic equilibria such as tautomerism or restricted rotation, which can cause peak broadening.

Methodology:

  • Prepare a sample of the 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈). The choice of solvent should allow for a wide temperature range.

  • Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Gradually decrease the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Observe changes in the spectra, such as the sharpening of broad signals or the splitting of a single broad peak into multiple sharp peaks (decoalescence).

  • If necessary, increase the temperature above room temperature in increments and repeat the acquisitions, observing for the coalescence of multiple peaks into a single broad peak.

  • Analysis: The temperature at which coalescence or decoalescence occurs can provide quantitative information about the energy barrier of the dynamic process. The sharpening of peaks at low temperatures is indicative of a slowing of the exchange process.

Visualizations

The following diagrams illustrate key concepts in the NMR analysis of 1,2,4-triazoles.

Tautomerism cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer cluster_4H 4H-Tautomer T1 1H-1,2,4-Triazole T2 2H-1,2,4-Triazole T1->T2 Proton Transfer T4 4H-1,2,4-Triazole T1->T4 Proton Transfer T2->T4 Proton Transfer

Caption: Tautomeric equilibrium in 1,2,4-triazoles.

TroubleshootingWorkflow Start NMR Spectrum Issue (e.g., Broad Peaks, Missing Signal) CheckSolvent Is the solvent dry and aprotic? Start->CheckSolvent D2O_Exchange Perform D₂O Exchange CheckSolvent->D2O_Exchange Yes ChangeSolvent Change Solvent CheckSolvent->ChangeSolvent No SignalDisappears Signal Disappears? (Labile Proton) D2O_Exchange->SignalDisappears VT_NMR Perform Variable Temperature NMR PeaksSharpen Peaks Sharpen/Split? (Dynamic Process) VT_NMR->PeaksSharpen ChangeSolvent->Start SignalDisappears->VT_NMR No ProblemSolved Issue Resolved SignalDisappears->ProblemSolved Yes PeaksSharpen->ProblemSolved Yes Consult2D Consider 2D NMR (HMBC, HSQC) PeaksSharpen->Consult2D No Consult2D->ProblemSolved

Caption: A logical workflow for troubleshooting common NMR issues.

References

Technical Support Center: Refining Antimicrobial Susceptibility Testing for 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the antimicrobial susceptibility testing of 1,2,4-triazole derivatives.

Q1: What is the "trailing effect" or "trailing growth," and how should I interpret my results when I observe it?

A: The trailing effect, also known as the "low-high phenotype," is the observation of reduced but persistent fungal growth at drug concentrations above the minimal inhibitory concentration (MIC).[1][2][3] This can make endpoint determination difficult.[4] For some isolates, this can lead to low MIC readings at 24 hours and significantly higher readings at 48 hours.[2][5][6]

Troubleshooting Steps:

  • Standardized Reading Time: Adhere strictly to the recommended incubation and reading times as specified by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • pH of Media: The pH of the testing medium can influence the trailing effect.[1][3] Studies have shown that adjusting the pH of RPMI 1640 medium to ≤5.0 can help to eliminate trailing.[1][3]

  • Alternative Methods: If trailing persists and makes interpretation difficult, consider using an alternative method like agar dilution testing, which may provide clearer endpoints for some isolates.[5]

Q2: My quality control (QC) results for a reference strain are out of the acceptable range. What are the potential causes, and what should I do?

A: Out-of-range QC results indicate a potential issue with the testing process that needs to be resolved before proceeding with testing experimental compounds. The use of QC strains is critical for ensuring the accuracy of susceptibility testing.[8]

Potential Causes & Solutions:

  • QC Strain Viability and Purity: Ensure that the QC strains have been stored correctly and have not been repeatedly subcultured, which can lead to altered susceptibility results.[9] It is recommended to use fresh cultures of QC isolates.[9]

  • Inoculum Preparation: The size of the inoculum can significantly impact MIC values.[10] An inoculum concentration outside the specified range can lead to elevated MICs.[4] Verify the inoculum density using a spectrophotometer or by performing colony counts.

  • Media and Reagents: Ensure that the correct testing medium (e.g., RPMI 1640) from a reliable source was used.[11] Different lots of media can sometimes lead to slight variations in results.[12] Check the expiration dates of all reagents.

  • Incubation Conditions: Incorrect incubation temperature or duration can affect fungal growth and, consequently, MIC values.[10] Verify the incubator's temperature and the incubation time.

  • Reader Error: If reading MICs visually, ensure proper training and consider having a second individual read the plates to ensure consistency.

If QC results are out of range, all other results from that run should be considered invalid.[9] The source of the error must be identified and corrected before repeating the assay.

Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same 1,2,4-triazole derivative against the same organism. What could be causing this variability?

A: Inconsistent MIC values can arise from several factors related to the experimental setup and execution. Poor inter- and intra-laboratory reproducibility has historically been a challenge in antifungal susceptibility testing.[13]

Potential Causes for Inconsistency:

  • Inoculum Size: As mentioned for QC, variations in the inoculum size are a major source of MIC variability.[10]

  • Medium Composition: The composition of the test medium can significantly affect the results.[10] Using a standardized and quality-controlled medium is crucial.

  • Incubation Time and Temperature: Variations in incubation conditions can lead to differing growth rates and, therefore, different MICs.[10][14]

  • Endpoint Determination: Subjectivity in visual endpoint reading can introduce variability.[7] Using a spectrophotometric reader can improve objectivity.

  • Solvent Effects: The solvent used to dissolve the triazole derivative can impact its activity.

Q4: The solvent I am using to dissolve my 1,2,4-triazole derivative seems to be affecting the test results. What should I consider when choosing a solvent?

A: The choice of solvent is a critical step that can influence the outcome of the susceptibility test.

Considerations for Solvent Selection:

  • Solubility: The primary consideration is to choose a solvent that completely dissolves the 1,2,4-triazole derivative.

  • Inertness: The solvent should not have any intrinsic antimicrobial activity at the concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should be kept low, typically below 1%, as higher concentrations can inhibit fungal growth.

  • Effect on Compound Activity: The solvent can sometimes interact with the test compound, affecting its stability or activity. It is advisable to test the effect of the solvent on a known reference antifungal agent.

  • Standard Recommendations: Follow the recommendations provided in CLSI and EUCAST guidelines for solvent selection and final concentration.

Q5: My 1,2,4-triazole derivative is not showing the expected antimicrobial activity. What are some potential reasons for this?

A: A lack of expected activity can be due to a variety of factors, from the compound itself to the testing methodology.

Potential Reasons for Low Activity:

  • Compound Stability: The 1,2,4-triazole derivative may be unstable under the assay conditions (e.g., in the specific medium or at the incubation temperature).

  • Solubility Issues: Poor solubility of the compound can lead to an underestimation of its true activity.

  • Mechanism of Resistance: The test organism may possess intrinsic or acquired resistance mechanisms against the class of compounds being tested.

  • Assay Conditions: Factors such as the pH of the medium, inoculum size, and incubation time can all influence the apparent activity of an antimicrobial agent.[10]

  • Structure-Activity Relationship (SAR): The specific chemical structure of the derivative may not be optimal for potent antimicrobial activity. The presence and position of certain functional groups can significantly impact the biological activity of 1,2,4-triazole derivatives.[15][16][17]

Data Presentation

The following tables summarize the expected MIC ranges for CLSI-recommended quality control strains when tested against various triazole antifungal agents. These ranges are essential for validating the accuracy of your experimental runs.

Table 1: Quality Control MIC Ranges (in µg/mL) for Yeast Strains

Antifungal AgentCandida parapsilosis ATCC 22019Candida krusei ATCC 6258
Fluconazole1.0 - 4.016 - 128
Voriconazole0.015 - 0.120.06 - 0.5
Itraconazole0.03 - 0.250.12 - 1.0
Posaconazole0.03 - 0.250.25 - 2.0

Data compiled from CLSI M60 document.[9]

Table 2: Quality Control MIC Ranges (in µg/mL) for Filamentous Fungi

Antifungal AgentAspergillus flavus ATCC 204304Aspergillus fumigatus ATCC 204305
Voriconazole0.25 - 1.00.12 - 0.5
Itraconazole0.12 - 0.50.12 - 0.5
Posaconazole0.06 - 0.250.06 - 0.25

Data compiled from CLSI M60 document.

Experimental Protocols

This section provides a detailed methodology for performing antifungal susceptibility testing of 1,2,4-triazole derivatives using the broth microdilution method, based on CLSI guidelines.

Broth Microdilution Method (Adapted from CLSI M27/M38)

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in the test medium (RPMI 1640) to prepare working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.[9]

    • Prepare a suspension of fungal cells in sterile saline from a 24-hour culture for yeasts or from conidia for filamentous fungi.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[18]

  • Microdilution Plate Preparation:

    • Use sterile 96-well U-bottom microdilution plates.[7]

    • Dispense 100 µL of each 2x antifungal working solution into the appropriate wells.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility check).

  • Inoculation:

    • Add 100 µL of the standardized inoculum suspension to each well, except for the negative control well. This will bring the total volume in each well to 200 µL and dilute the antifungal agents to their final 1x concentrations.

  • Incubation:

    • Seal the plates or place them in a container with a moistened towel to prevent evaporation.

    • Incubate the plates at 35°C.

    • Read the plates after 24 hours for most Candida species. Some organisms may require 48 hours of incubation.[19]

  • Reading and Interpreting Results:

    • Visually inspect the plates or use a microplate reader to determine fungal growth.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[7]

    • For QC strains, ensure the obtained MIC values fall within the acceptable ranges.[9][11]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in antimicrobial susceptibility testing.

G Experimental Workflow for Broth Microdilution AST cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_compound Prepare 1,2,4-Triazole Stock & Working Solutions plate_setup Dispense Compound Dilutions into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_results qc_check Validate with QC Strains read_results->qc_check interpret Interpret Results qc_check->interpret G Troubleshooting Decision Tree for AST start Problem Encountered qc_out QC Out of Range? start->qc_out inconsistent_mic Inconsistent MICs? qc_out->inconsistent_mic No check_qc_strain Check QC Strain: - Storage - Subculture Frequency qc_out->check_qc_strain Yes trailing Trailing Growth? inconsistent_mic->trailing No check_inoculum Check Inoculum: - Density - Preparation inconsistent_mic->check_inoculum Yes check_endpoint Review Endpoint Reading - Standardized Criteria (≥50% inhibition) - Use Spectrophotometer trailing->check_endpoint Yes check_qc_strain->check_inoculum check_media Check Media & Reagents: - Type & Lot - Expiration check_inoculum->check_media check_inoculum->check_media check_incubation Check Incubation: - Temperature - Time check_media->check_incubation check_media->check_incubation check_incubation->check_endpoint adjust_ph Consider Media pH Adjustment check_endpoint->adjust_ph G Factors Influencing Antimicrobial Susceptibility Testing Results cluster_method Methodological Factors cluster_reagents Reagent Factors cluster_organism Organism-Specific Factors center_node AST Results (MIC) inoculum Inoculum Size inoculum->center_node incubation Incubation Time & Temp incubation->center_node endpoint Endpoint Determination endpoint->center_node media Test Medium Composition media->center_node ph Medium pH ph->center_node solvent Compound Solvent solvent->center_node growth_rate Growth Rate growth_rate->center_node resistance Resistance Mechanisms resistance->center_node

References

Investigating the stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific stability-related problems you might encounter with this compound.

Problem: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • A significant decrease in the parent compound peak in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • A noticeable change in the color or clarity of the solution.

  • Inconsistent results in biological or analytical assays.

Possible Causes and Solutions:

Potential CauseRecommended Action
pH-Mediated Hydrolysis The triazole ring or the amine and methoxy functional groups may be susceptible to acid or base-catalyzed hydrolysis. Perform a pH stability study to identify the pH at which the compound is most stable. Formulate solutions in buffers that maintain this optimal pH.
Oxidation The aromatic rings and the amino group can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Prepare solutions using de-gassed solvents and consider adding antioxidants like ascorbic acid or sodium metabisulfite. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study to assess the compound's sensitivity to light.
Problem: Inconsistent Melting Point or Appearance of the Solid Compound

Symptoms:

  • Broad or inconsistent melting point range.

  • Change in the color or texture of the solid material over time.

  • Poor solubility compared to previous batches.

Possible Causes and Solutions:

Potential CauseRecommended Action
Thermal Degradation The compound may be degrading at elevated temperatures. Determine the decomposition temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). Store the solid compound at a controlled, cool temperature and away from direct heat sources.
Hygroscopicity The compound may be absorbing moisture from the atmosphere, which can lead to solid-state instability or changes in physical properties. Store the compound in a desiccator or a tightly sealed container with a desiccant.
Polymorphism The compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including melting point and stability. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the triazole ring or ether linkage under strongly acidic or basic conditions.

  • Oxidation: Oxidation of the amino group or the aromatic rings.

  • Photodegradation: Ring opening or other rearrangements upon exposure to light, potentially influenced by the electron-donating methoxy group.

Q2: How does the 2-methoxyphenyl group affect the stability of the molecule?

A2: The methoxy group is an electron-donating group. Its presence on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its susceptibility to oxidation and photodegradation. The position of the methoxy group can also impact the rate of decomposition.[1][2][3][4] It may also influence the compound's physicochemical properties, such as solubility and crystal packing.

Q3: What are the standard conditions for a forced degradation study?

A3: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound above its recommended storage temperature (e.g., in 10°C increments).

  • Photostability: Exposing the solid or solution to a controlled light source (e.g., ICH-compliant light cabinet).

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed.

Experimental Protocols

Protocol 1: pH Stability Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

  • Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC-UV method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Photostability Study
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) in a quartz or borosilicate glass container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the exposed and control samples in a photostability chamber that complies with ICH Q1B guidelines. The light source should emit both UV and visible light.

  • Analysis: At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples. Note any new peaks and the percentage degradation of the parent compound.

Data Presentation

Table 1: Example pH Stability Data for this compound at 40°C
pHTime (hours)% Remaining Parent Compound
2.0 0100.0
885.2
2460.5
4.0 0100.0
898.1
2495.3
7.0 0100.0
899.5
2498.8
9.0 0100.0
892.7
2478.4

This is example data and may not reflect the actual stability of the compound.

Table 2: Example Photostability Data for this compound Solution
ConditionExposure Time (hours)% Remaining Parent Compound% Total Degradants
Light Exposed 0100.00.0
692.37.7
1285.114.9
Dark Control 0100.00.0
699.80.2
1299.60.4

This is example data and may not reflect the actual stability of the compound.

Visualizations

Stability_Troubleshooting_Workflow cluster_symptoms Observed Instability cluster_investigation Investigation cluster_solutions Potential Solutions Symptom1 Degradation in Solution pH pH Stability Study Symptom1->pH Check pH effect Oxidation Oxidation Sensitivity Test Symptom1->Oxidation Check for oxidation Photo Photostability Study Symptom1->Photo Check light sensitivity Symptom2 Solid State Changes Thermal Thermal Analysis (TGA/DSC) Symptom2->Thermal Check thermal stability Hygro Hygroscopicity Test Symptom2->Hygro Check moisture effect Buffer Use Optimal pH Buffer pH->Buffer Antioxidant Add Antioxidants / Inert Atmosphere Oxidation->Antioxidant LightProtect Protect from Light Photo->LightProtect Storage Controlled Temperature Storage Thermal->Storage Desiccator Store in Desiccator Hygro->Desiccator Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start Forced Degradation Study DrugSubstance This compound Start->DrugSubstance Acid Acid Hydrolysis (e.g., 0.1M HCl) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H2O2) DrugSubstance->Oxidation Thermal Thermal Stress (e.g., 80°C) DrugSubstance->Thermal Photolytic Photolytic Stress (ICH Q1B) DrugSubstance->Photolytic Analysis Analyze by Stability-Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

References

Technical Support Center: Scaling Up Laboratory Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of 1,2,4-triazoles. This resource offers troubleshooting guides for common issues encountered during scale-up, answers to frequently asked questions, detailed experimental protocols, and comparative data for various synthetic methods.

Troubleshooting Guides

This section addresses specific issues that may arise when transitioning 1,2,4-triazole synthesis from benchtop to a larger scale, presented in a question-and-answer format.

Problem IDIssuePotential CausesRecommended Solutions
SCALE-UP-001 Exothermic Reaction Leading to Poor Temperature Control - Inadequate heat dissipation in larger reaction vessels due to a lower surface-area-to-volume ratio.[1][2] - Rapid addition of reagents.- Improve Heat Transfer: Utilize a reactor with a cooling jacket and ensure efficient circulation of the cooling fluid. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat exchange.[3] - Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage the rate of heat generation.[3] - Solvent Choice: Select a higher-boiling solvent that can absorb more heat.
SCALE-UP-002 Inconsistent Mixing and Hotspots - Inefficient stirring in larger, non-standard reaction vessels.[1] - Formation of viscous reaction mixtures or slurries.- Optimize Agitation: Employ mechanical overhead stirrers with appropriate impeller designs (e.g., anchor or turbine) for the vessel geometry and reaction viscosity.[1] - Baffling: Introduce baffles into the reactor to improve mixing and prevent vortex formation. - Monitoring: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor.
SCALE-UP-003 Low or Inconsistent Yields Upon Scale-Up - Mass transfer limitations affecting reaction kinetics.[4] - Inefficient removal of byproducts like water in larger volumes. - Difficulty in maintaining anhydrous conditions on a larger scale.- Maintain Concentration: Ensure that the effective concentrations of reactants are maintained during scale-up. - Efficient Water Removal: For reactions that produce water (e.g., Pellizzari), use a Dean-Stark apparatus appropriately sized for the larger scale. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially with sensitive reagents.[5]
SCALE-UP-004 Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, particularly when using hydrazides, and can be exacerbated by localized high temperatures during scale-up.[5]- Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[5] - Lower Reaction Temperature: Operate at the lower end of the effective temperature range to favor triazole formation.[5] - Acylating Agent: The choice of acylating agent can influence the reaction pathway.
SCALE-UP-005 Formation of Isomeric Mixtures In reactions like the Einhorn-Brunner, the formation of regioisomers is a known issue. Inconsistent heating can worsen this.- Catalyst Selection: For modern catalytic methods, the choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products. - Temperature Control: Maintain precise and uniform temperature control to minimize thermal rearrangements.[5]
SCALE-UP-006 Difficult Product Isolation and Purification - Handling larger volumes of solids and solvents. - Co-precipitation of impurities with the product.- Crystallization Studies: Perform studies to identify optimal crystallization conditions for the desired product on a larger scale. - Filtration: Use appropriate large-scale filtration equipment (e.g., Buchner funnel with a vacuum flask or a filter press). - Chromatography: For challenging separations, consider preparative HPLC or flash chromatography systems designed for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for 1,2,4-triazoles?

The most common methods include the Pellizzari and Einhorn-Brunner reactions, which are classical thermal methods.[1] More modern and often more scalable approaches involve metal-catalyzed reactions (e.g., using copper or silver catalysts) and multicomponent reactions.[6][7] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, making it a viable option for rapid scale-up.[8]

Q2: What are the primary safety concerns when scaling up 1,2,4-triazole synthesis?

Key safety concerns include managing exothermic reactions to prevent thermal runaways, handling potentially hazardous reagents like hydrazine and its derivatives, and the potential for pressure buildup in sealed systems.[4][9] A thorough risk assessment should be conducted before any scale-up, considering the reactivity, toxicity, and stability of all reactants, intermediates, and products.

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct in the Pellizzari reaction at scale?

To minimize the formation of the 1,3,4-oxadiazole byproduct, it is crucial to maintain strictly anhydrous conditions and to control the reaction temperature carefully.[5] Operating at the lower end of the effective temperature range can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).

Q4: Is flow chemistry a viable option for the large-scale synthesis of 1,2,4-triazoles?

Yes, flow chemistry is an excellent option for scaling up 1,2,4-triazole synthesis, especially for exothermic or hazardous reactions.[10] Continuous flow reactors offer superior heat and mass transfer, which allows for better control over reaction conditions, leading to higher yields, improved safety, and greater consistency.[6][11]

Q5: What are the key differences in reaction kinetics between batch and flow processes for triazole synthesis?

In batch processes, reaction kinetics are primarily controlled by the duration of reagent exposure at a specific temperature.[11] In flow chemistry, kinetics are controlled by the flow rates of the reagent streams, which determine the residence time in the reactor. The efficient mixing in flow reactors often leads to enhanced reaction kinetics.[11]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for different 1,2,4-triazole synthesis methods to facilitate comparison for scale-up.

MethodTypical Reaction Temperature (°C)Typical Reaction TimeTypical Yield (%)Scalability Notes
Pellizzari Reaction 160-250[10]2-4 hours[10]40-70[12]High temperatures can be challenging to manage at scale. Often performed neat, which can lead to mixing issues with viscous melts.
Einhorn-Brunner Reaction 80-120 (Reflux)4-8 hours[10]50-80Generally more moderate conditions than the Pellizzari reaction. The formation of isomeric mixtures can complicate purification at scale.
Copper-Catalyzed Synthesis 80-14012-24 hours70-95[11]Offers high yields and good functional group tolerance. Catalyst removal can be a challenge in large-scale purification.
Microwave-Assisted Synthesis 100-2005-30 minutes80-95[13]Excellent for rapid synthesis and optimization. Specialized equipment is required for large-scale microwave synthesis.
Flow Chemistry Variable (often room temp to 150)Seconds to minutes85-99Highly scalable and offers enhanced safety and control. Initial setup costs can be higher.[10]

Experimental Protocols

Protocol 1: Gram-Scale Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Under a nitrogen atmosphere, heat the mixture to 220-250°C with vigorous stirring.[12]

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.[12]

  • After completion, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the solid product with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Scalable Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole

Materials:

  • N-formylbenzamide (diacylamine)

  • Phenylhydrazine

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Combine N-formylbenzamide (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable reactor.[10]

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.[10]

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Materials:

  • Amidine hydrochloride

  • Nitrile

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene (solvent)

Procedure:

  • In a sealed reaction vessel, combine the amidine hydrochloride (1.0 equivalent), nitrile (1.2 equivalents), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equivalents).

  • Add toluene as the solvent.

  • Stir the reaction mixture at 120°C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow_pellizzari start Start reactants Combine Benzamide and Benzoylhydrazide start->reactants heat Heat to 220-250°C under Nitrogen reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Continue heating cool Cool to Room Temperature monitor->cool Reaction complete triturate Triturate with Ethanol cool->triturate recrystallize Recrystallize from Ethanol triturate->recrystallize product Pure 3,5-Diphenyl-1,2,4-triazole recrystallize->product troubleshooting_logic start Low Yield at Scale? check_temp Check Temperature Control (Uniformity, Hotspots) start->check_temp Yes check_mixing Evaluate Mixing Efficiency (Stirrer, Baffles) start->check_mixing Yes check_anhydrous Verify Anhydrous Conditions start->check_anhydrous Yes improve_heat Improve Heat Transfer (Jacketed Reactor, Flow Chem) check_temp->improve_heat optimize_stirring Optimize Agitation (Mechanical Stirrer) check_mixing->optimize_stirring dry_reagents Thoroughly Dry Reagents and Solvents check_anhydrous->dry_reagents synthesis_comparison batch_setup Setup Reactor batch_reaction Reaction (hours) batch_setup->batch_reaction batch_workup Workup & Purification batch_reaction->batch_workup flow_reaction Reaction (seconds to minutes) flow_setup Setup Flow Reactor flow_setup->flow_reaction flow_collection Continuous Collection flow_reaction->flow_collection

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,2,4-Triazole Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of N1- versus N4-substituted 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1][2][3] This five-membered heterocycle exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which serve as the basis for a vast library of derivatives with applications ranging from antifungal and anticancer to antimicrobial and anti-inflammatory agents. While direct comparative biological studies on the unsubstituted parent isomers are not extensively available in the reviewed literature, a substantial body of research on their substituted derivatives provides critical insights into how the position of substitution on the triazole ring—at the N1 versus the N4 position—influences their pharmacological effects. This guide synthesizes the available data to offer a comparative perspective on the biological activities of these positional isomers, focusing on their anticancer and antifungal properties.

Comparative Biological Activity: A Tale of Two Positions

The substitution pattern on the 1,2,4-triazole ring plays a pivotal role in determining the molecule's biological activity. The differential effects of N1- versus N4-substitution are evident across various therapeutic areas.

Anticancer Activity

In the realm of oncology, the position of substitution on the 1,2,4-triazole ring can profoundly impact a compound's efficacy. Studies on cis-restricted combretastatin analogues, which are potent tubulin polymerization inhibitors, have revealed that the placement of the pharmacologically important 3,4,5-trimethoxyphenyl group is critical. For instance, in a series of 1,5-diaryl-1,2,4-triazoles, compounds with the 3,4,5-trimethoxyphenyl moiety at the N1 position and another substituted aryl group at the C5 position generally exhibit significant antiproliferative activity.[4] Moving the substituent on the second phenyl ring from the para to the meta or ortho position can lead to a dramatic decrease in potency.[4]

Conversely, in a different series of N-Mannich bases derived from a dimethylpyridine-1,2,4-triazole hybrid, the substitution at the N4 position of the 1,2,4-triazole ring was found to be a key determinant of cytotoxicity against various gastrointestinal cancer cell lines.[5] The presence of an aromatic ring at the N4 position was shown to enhance the cytotoxic effect on certain cancer cell lines.[5] These findings underscore that the optimal substitution position for anticancer activity is highly dependent on the overall molecular scaffold and the nature of the interacting biological target.

Antifungal Activity

The significance of the substitution position is also well-documented in the development of antifungal agents. Many of the most successful azole antifungals, such as fluconazole and itraconazole, are N1-substituted 1,2,4-triazole derivatives. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[6][7] The N4 nitrogen of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, leading to the inhibition of the enzyme.

Structure-activity relationship (SAR) studies of novel triazole derivatives have further elucidated the role of N-substitution. In one study, it was found that sterically large groups were not favored for N-substitutions, and in some cases, the removal of the N-substitution had little effect on the antifungal activity.[1] However, other studies have shown that specific substitutions at the N1 position can significantly enhance antifungal potency.

Quantitative Data Summary

The following tables summarize the biological activities of various N1- and N4-substituted 1,2,4-triazole derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of N-Substituted 1,2,4-Triazole Derivatives

Compound ClassSubstitution PositionCancer Cell LineActivity (IC50)Reference
1,5-Diaryl-1,2,4-triazolesN1HeLa, JurkatComparable to Combretastatin A-4[4]
N-Mannich basesN4EPG, Caco-257.70 ± 5.40 µM - 75.10 ± 5.10 µM[5]
Triazole-pyridine hybridsNot specifiedMurine melanoma (B16F10)41.12µM to 61.11µM[8]

Table 2: Antifungal Activity of N-Substituted 1,2,4-Triazole Derivatives

Compound ClassSubstitution PositionFungal StrainActivity (MIC)Reference
Phenoxypropylamino derivativesN1Various fungiBroad spectrum[1]
4-Allyl/amino-5-aryl-1,2,4-triazolesN4Aspergillus niger, Candida albicansVaried[9]
Triazole-oxadiazole hybridsNot specifiedCandida speciesEquipotent to ketoconazole (for some derivatives)

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test fungus is inoculated into a series of wells containing two-fold serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus after incubation.

Protocol:

  • Preparation of Antifungal Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 1,2,4-triazole derivatives and a typical experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) Multiple steps Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps 1,2,4-Triazoles 1,2,4-Triazoles 1,2,4-Triazoles->Lanosterol

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by 1,2,4-triazole antifungal agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis of N1/N4 Isomers Synthesis of N1/N4 Isomers Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of N1/N4 Isomers->Structural Analysis (NMR, MS) Anticancer Assay (MTT) Anticancer Assay (MTT) Structural Analysis (NMR, MS)->Anticancer Assay (MTT) Antifungal Assay (Broth Microdilution) Antifungal Assay (Broth Microdilution) Structural Analysis (NMR, MS)->Antifungal Assay (Broth Microdilution) IC50 Determination IC50 Determination Anticancer Assay (MTT)->IC50 Determination Compare IC50/MIC values Compare IC50/MIC values IC50 Determination->Compare IC50/MIC values MIC Determination MIC Determination Antifungal Assay (Broth Microdilution)->MIC Determination MIC Determination->Compare IC50/MIC values SAR Analysis SAR Analysis Compare IC50/MIC values->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and comparative analysis of 1,2,4-triazole positional isomers.

Conclusion

While a direct head-to-head comparison of the biological activities of the parent 1H- and 4H-1,2,4-triazole isomers is not extensively documented, the wealth of data on their substituted derivatives clearly indicates that the position of substitution is a critical determinant of pharmacological activity. The evidence suggests that for certain classes of anticancer and antifungal agents, the N1 position is favored for substitution, while for others, the N4 position is key. This highlights the nuanced and target-specific nature of structure-activity relationships in the 1,2,4-triazole series. Future research focusing on a systematic comparison of minimally substituted N1- and N4-isomers would be invaluable in further elucidating the intrinsic contributions of each positional isomer to the overall biological profile of these important therapeutic scaffolds.

References

A Comparative Analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry, leading to the development of highly successful drugs like fluconazole.[1][2] This guide provides a comparative overview of the established antifungal agent, fluconazole, and the novel compound, 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. While direct comparative experimental data for this compound is not yet available in peer-reviewed literature, this document synthesizes known information about fluconazole and the general antifungal potential of 1,2,4-triazole derivatives to offer a predictive comparison.

Introduction to the Compounds

Fluconazole: A well-established triazole antifungal drug, fluconazole is widely used to treat a variety of fungal infections, including those caused by Candida and Cryptococcus species.[3][4][5] Its mechanism of action is well-understood, and it serves as a common benchmark in the development of new antifungal agents.

This compound: This compound belongs to the broad class of 1,2,4-triazole derivatives, which are actively being investigated for their potential as novel therapeutic agents, including antifungals.[1][6] The presence of the 1,2,4-triazole ring suggests a potential for antifungal activity, likely through a mechanism similar to that of other azole antifungals.

Comparative Data Overview

The following table summarizes a comparison based on the known properties of fluconazole and the anticipated properties of this compound, extrapolated from studies on similar 1,2,4-triazole derivatives.

FeatureFluconazoleThis compound (Predicted)
Antifungal Spectrum Broad-spectrum, particularly effective against yeasts like Candida and Cryptococcus.[4]Potentially broad-spectrum, with possible activity against various yeasts and molds. The specific spectrum requires experimental determination.
Mechanism of Action Inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, leading to disruption of ergosterol biosynthesis and fungal cell membrane integrity.[3][4][7]Likely involves the inhibition of lanosterol 14α-demethylase due to the presence of the 1,2,4-triazole moiety.
Resistance Emerging resistance in some fungal strains, particularly Candida albicans, has been reported.[3][8]Potential to be effective against fluconazole-resistant strains, a key area for investigation in novel antifungal research.
Clinical Use Widely used for the treatment and prophylaxis of superficial and systemic fungal infections.[4][5]Preclinical; requires extensive in vitro and in vivo testing to determine therapeutic potential.

Mechanism of Action: A Deeper Dive

The primary target for azole antifungals, including fluconazole, is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azoles disrupt the fungal cell membrane's structure and function, leading to increased permeability and ultimately, cell death.[3][7][9] It is highly probable that this compound, if it possesses antifungal activity, will share this mechanism of action.

Signaling Pathway of Fluconazole Action

fluconazole_pathway cluster_fungal_cell Fungal Cell fluconazole Fluconazole cyp51 Lanosterol 14α-demethylase (CYP51) fluconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion to lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Essential component of growth_inhibition Fungal Growth Inhibition & Cell Death membrane->growth_inhibition Leads to

Caption: Mechanism of action of fluconazole.

Experimental Protocols

A crucial step in evaluating the antifungal potential of a new compound is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method for MIC Determination
  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions: A series of twofold dilutions of the test compound (this compound) and the reference drug (fluconazole) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. A positive control well (fungal suspension without any drug) and a negative control well (broth medium only) are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the fungus.

Experimental Workflow for Antifungal Susceptibility Testing

antifungal_workflow start Start: Fungal Isolate prepare_inoculum Prepare Standardized Fungal Inoculum start->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Drug Dilutions prepare_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis end End: Comparative Efficacy data_analysis->end

Caption: Workflow for antifungal MIC testing.

Conclusion and Future Directions

While fluconazole remains a vital tool in combating fungal infections, the rise of drug-resistant strains necessitates the development of new antifungal agents.[8] The 1,2,4-triazole scaffold continues to be a promising starting point for the design of such novel compounds.[2][10] this compound represents a candidate worthy of investigation.

Future research should focus on the synthesis and direct experimental evaluation of this compound against a panel of clinically relevant fungal pathogens, including fluconazole-resistant strains. In vitro studies to determine its MIC values and in vivo studies in animal models of fungal infection will be critical to ascertain its true therapeutic potential and to provide a direct comparison with fluconazole. Such studies will elucidate whether this compound can be a valuable addition to the antifungal arsenal.

References

The Promising Anticancer Potential of 1,2,4-Triazole Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][3][4][5] This guide provides a comparative analysis of the in vitro anticancer effects of various 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. While direct in vitro validation data for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the public domain, this guide will focus on the broader class of 1,2,4-triazole compounds, presenting experimental data and methodologies from published studies to contextualize its potential.

Comparative Anticancer Activity of 1,2,4-Triazole Derivatives

The anticancer efficacy of 1,2,4-triazole derivatives has been demonstrated across a range of human cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Below is a summary of the in vitro anticancer activities of several 1,2,4-triazole derivatives from various studies.

Compound Class/DerivativeCancer Cell Line(s)IC50 (µM)Reference
1,2,4-Triazole Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11[6]
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHeLa< 12[4][5]
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dionesHeLa< 12[4][5]
5-Amino[1][7][8]triazole DerivativesHepG2 (Liver Cancer)17.69 - 25.4[9]
5-Amino[1][7][8]triazole DerivativesMCF-7 (Breast Cancer)17.69 - 27.09[9]
2-((2,3-dimethylphenyl)amino)-N-(3-((4-methoxyphenyl)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)benzamide (HB5)HepG2 (Liver Cancer)Not specified, but noted as highly selective[10]
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9)VMM917 (Melanoma)Selective cytotoxicity noted[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the in vitro validation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,4-triazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The population of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Signaling Pathways and Experimental Workflow

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their interaction with various cellular targets and signaling pathways. Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[12]

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis western_blot Western Blot mechanism->western_blot end Lead Compound Identification cell_cycle->end apoptosis->end western_blot->end

A typical experimental workflow for in vitro anticancer drug discovery.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis BRAF BRAF BRAF->Proliferation BRAF->Apoptosis Tubulin Tubulin Tubulin->Proliferation Microtubule dynamics Tubulin->Apoptosis Mitotic arrest Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition Triazole->BRAF Inhibition Triazole->Tubulin Inhibition

Potential signaling pathways targeted by 1,2,4-triazole derivatives.

Conclusion

The 1,2,4-triazole scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide exhibit significant cytotoxic activity against a variety of cancer cell lines in vitro. Their mechanisms of action appear to involve the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. While further in-depth studies are required to elucidate the precise molecular mechanisms and to validate the therapeutic potential of specific compounds like this compound, the existing body of research strongly supports the continued exploration of 1,2,4-triazole derivatives in anticancer drug discovery. Future investigations should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to confirm their efficacy and safety in preclinical models.

References

A Comparative Biological Evaluation of 1,2,4-Triazole and 1,2,3-Triazole Scaffolds: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] The two primary isomeric forms, 1,2,4-triazole and 1,2,3-triazole, are foundational structures in the development of numerous therapeutic agents. The distinct arrangement of nitrogen atoms within each scaffold—three adjacent in 1,2,3-triazoles and one separated from the other two in 1,2,4-triazoles—significantly influences their physicochemical properties and biological activities.[2] This guide provides a comparative analysis of the biological performance of these two scaffolds, supported by experimental data, to aid researchers in drug development.

Core Structural Differences

The arrangement of nitrogen atoms in the triazole ring is the fundamental differentiator between the two isomers, impacting their electronic distribution, dipole moment, and hydrogen bonding capacity. This, in turn, dictates their interaction with biological targets and their resulting pharmacological profiles.[2]

Comparative Biological Activity

Both 1,2,4-triazole and 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. However, the potency and prevalence of these activities often differ between the two scaffolds.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[2]

1,2,3-Triazole Derivatives: A growing body of research highlights the potent antiproliferative effects of 1,2,3-triazole-containing compounds across a variety of cancer cell lines.[3] For instance, certain hybrids have shown significant cytotoxicity, in some cases exceeding that of standard chemotherapeutic drugs like doxorubicin.[2] The mechanism of action often involves the induction of cell cycle arrest at various phases, such as G0/G1 or G2/M.[2][4]

1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6][7] Hybrid molecules incorporating a 1,2,4-triazole ring have displayed significant, dose-dependent cytotoxicity against cancer cells, leading to cell cycle arrest in the sub-G1 phase.[2] Derivatives of this scaffold have shown inhibitory effects against a range of cancer cell lines, including those of the lung, breast, and colon.[2][5]

Table 1: Comparative Anticancer Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives (IC50 Values in µM)

ScaffoldDerivative TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7)HepG-2 (Liver)12.22[9]
Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7)HCT-116 (Colon)14.16[9]
Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7)MCF-7 (Breast)14.64[9]
Phosphonate-Triazole (Compound 8)HT-1080 (Fibrosarcoma)15.13[4]
1,2,4-Triazole 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Compound 7d)Hela (Cervical)<12[10]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (Compound 10a)Hela (Cervical)<12[10]
Heterocyclic derivative (Compound T7)HCT116 (Colon)3.25[1]
Heterocyclic derivative (Compound T2)HCT116 (Colon)3.84[1]
Antimicrobial Activity: 1,2,4-Triazoles Forging the Path in Antifungal Therapy

Antifungal Activity: The 1,2,4-triazole ring is a renowned pharmacophore in the design of antifungal drugs, forming the core of market-leading "azole" antifungals like fluconazole.[2] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] While 1,2,3-triazole derivatives also exhibit antifungal properties, the 1,2,4-triazole scaffold is more established and generally demonstrates more potent activity in this domain.

Antibacterial Activity: Both isomers have been incorporated into derivatives with significant antibacterial activity, including against drug-resistant strains.[11]

1,2,3-Triazole Derivatives: These compounds have demonstrated a broad spectrum of antimicrobial activity.[12] Some derivatives have shown notable efficacy against Mycobacterium tuberculosis, with MIC values as low as 0.78 µg/mL.[2]

1,2,4-Triazole Derivatives: This class has also yielded potent antibacterial and anti-tubercular agents.[13][14] Novel derivatives have demonstrated strong activity against various bacterial strains.[13] In a direct comparative study, hybrid molecules containing a 1,2,4-triazole moiety showed improved antimicrobial activity over their 1,2,3-triazole counterparts.[8]

Table 2: Comparative Antimicrobial Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives (MIC Values in µg/mL)

ScaffoldDerivative TypeMicroorganismMIC (µg/mL)Reference
1,2,3-Triazole 1,2,3-triazole-4,5-diesters (Compounds 3a-d)Gram-positive & Gram-negative bacteria64 - 512[8]
1,2,3-triazole-4,5-diesters (Compounds 3a-d)Fungi128 - 512[8]
1,2,4-Triazole 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (Compound 7d)Various bacteria and fungiComparable to standard drugs[8]
1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d)Gram-positive bacteria4 - 64[8]
1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d)Gram-negative bacteria4 - 128[8]
1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d)Fungi2 - 64[8]
Enzyme Inhibition: A Broad Spectrum of Targets

Both triazole isomers are capable of inhibiting a variety of enzymes, making them attractive scaffolds for developing treatments for a range of diseases.

1,2,3-Triazole Derivatives: These compounds have been investigated as inhibitors of enzymes such as thymidine phosphorylase, which is implicated in cancer.[15]

1,2,4-Triazole Derivatives: This scaffold has been successfully incorporated into inhibitors of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively.[16] Furthermore, 1,2,4-triazole-based drugs like letrozole are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[17]

Table 3: Comparative Enzyme Inhibitory Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives

ScaffoldDerivative TypeEnzyme TargetIC50Reference
1,2,3-Triazole / 1,2,4-Triazole HybridBis-triazole oxime hybridsAromatase22.40 - 30.30 µM[18]
Bis-triazole oxime hybridsEGFR0.066 - 0.205 µM[18]
Bis-triazole oxime hybridsB-RAF V600E0.05 - 0.09 µM[18]
1,2,4-Triazole Azinane-triazole derivativesAcetylcholinesterase (AChE)Potent inhibition[16]
Azinane-triazole derivativesα-GlucosidasePotent inhibition[16]

Visualizing Mechanisms and Workflows

anticancer_mechanisms cluster_124 1,2,4-Triazole Derivatives cluster_123 1,2,3-Triazole Derivatives cluster_common Common Mechanisms T124 1,2,4-Triazole Kinase Kinase Inhibition (e.g., VEGFR-2, p38α MAPK) T124->Kinase Aromatase Aromatase Inhibition T124->Aromatase Topoisomerase Topoisomerase Inhibition T124->Topoisomerase Apoptosis Induction of Apoptosis T124->Apoptosis CellCycle Cell Cycle Arrest (G0/G1, G2/M, sub-G1) T124->CellCycle CancerCellDeath CancerCellDeath Kinase->CancerCellDeath Aromatase->CancerCellDeath Topoisomerase->CancerCellDeath T123 1,2,3-Triazole Wnt Wnt Signaling Pathway Inhibition T123->Wnt TopoII Topoisomerase II Inhibition T123->TopoII T123->Apoptosis T123->CellCycle Wnt->CancerCellDeath TopoII->CancerCellDeath Apoptosis->CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath

Caption: Anticancer mechanisms of 1,2,4- and 1,2,3-triazole derivatives.

antifungal_mechanism T124 1,2,4-Triazole Antifungal Agent CYP51 Lanosterol 14α-demethylase (CYP51) T124->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalMembrane Fungal Cell Membrane Integrity Disruption FungalCellDeath FungalCellDeath FungalMembrane->FungalCellDeath Fungal Cell Death

Caption: Antifungal mechanism of 1,2,4-triazole derivatives.

experimental_workflow_mtt Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Adhesion) Start->Incubate1 Treat Treat with Triazole Derivatives (Various Conc.) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a stock solution of AChE, a stock solution of the substrate acetylthiocholine iodide (ATCI), and a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure: In a 96-well plate, add the AChE solution, the test compound (triazole derivative) at various concentrations, and the DTNB solution.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of the α-glucosidase enzyme.

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase enzyme, and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Procedure: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the triazole test compound at various concentrations for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG substrate to start the reaction and incubate for a defined time (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Both 1,2,4-triazole and 1,2,3-triazole scaffolds are of immense value in drug discovery, each demonstrating a distinct yet overlapping spectrum of biological activities. The 1,2,4-triazole core is particularly prominent in the development of antifungal and certain anticancer agents, with several established drugs on the market. The 1,2,3-triazole scaffold, facilitated by the advent of "click chemistry," has emerged as a versatile building block for creating novel therapeutic agents with potent anticancer and antimicrobial properties. The choice of scaffold for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundational understanding to aid researchers in making informed decisions in the design and evaluation of novel triazole-based drug candidates.

References

Assessing the Cytotoxicity of 1,2,4-Triazole Derivatives on Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives and standard anticancer drugs on different normal human cell lines. A higher IC50 value indicates lower cytotoxicity, which is a desirable characteristic for a drug's effect on normal cells.

Compound/DrugNormal Cell LineIC50 (µM)Reference
1,2,4-Triazole Derivatives
Bet-TZ1 (a betulin-1,2,4-triazole derivative)HaCaT (human keratinocytes)> 100[4]
Bet-TZ3 (a betulin-1,2,4-triazole derivative)HaCaT (human keratinocytes)> 100[4]
Compound 6 (an N-Mannich base of 1,2,4-triazole)CCD 841 CoTr (normal human intestinal epithelium)>> 500[5]
Various 1,2,4-triazole carboxamidesHEK-293 (human embryonic kidney)Satisfactory safety profile[6]
Standard Chemotherapeutic Drugs
CisplatinBEAS-2B (normal human lung)4.15 (72h)[7]
DoxorubicinHGF-1 (human gingival fibroblast)Not specified, but showed cytotoxicity[8]
DoxorubicinHK-2 (non-cancer human kidney)> 20 (24h)[9]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the reproducibility and comparison of data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[12] This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the extent of cell damage.[15]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[16] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[16]

  • Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Normal Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Test Compound & Controls) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_type {MTT Assay | LDH Assay} incubation->assay_type measurement Absorbance/Luminescence Measurement assay_type->measurement calculation Calculate % Viability/ % Cytotoxicity measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: A typical workflow for in vitro cytotoxicity assessment.

Generalized Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound death_receptor Death Receptor compound->death_receptor mitochondrion Mitochondrion compound->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Caption: A simplified diagram of apoptotic signaling pathways.

References

Unmasking Triazole Toxicity: A Comparative Analysis of Computational Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for accurate and efficient toxicity assessment is paramount. Triazole compounds, a cornerstone in antifungal therapies and agricultural fungicides, are no exception. This guide provides a critical comparison of computational Quantitative Structure-Activity Relationship (QSAR) models against experimental toxicity data for triazoles, offering a comprehensive overview for informed decision-making in research and development.

This analysis delves into the predictive power of QSAR models by juxtaposing their outputs with real-world experimental toxicity data. By examining the methodologies, quantitative performance, and underlying biological mechanisms, this guide aims to equip researchers with the insights needed to leverage computational tools effectively while recognizing the indispensable value of experimental validation.

Quantitative Data Showdown: QSAR Predictions vs. Experimental Toxicity

The core of this comparison lies in the numbers. The following tables summarize the performance of various QSAR models in predicting the toxicity of triazole compounds and directly compare the predicted toxicity values with those obtained through experimental testing.

Table 1: Performance of QSAR Models in Predicting Triazole Toxicity

QSAR Model TypeOrganismToxicity EndpointRMSEReference
2D-QSARZebrafish (Danio rerio) EmbryopLC500.88 (adjusted)0.840.17[1](--INVALID-LINK--)
QSTRRatLD50-0.600 - 0.679-[2](--INVALID-LINK--)
QSTRMouseLD50-0.600 - 0.679-[2](--INVALID-LINK--)
3D-QSAR (kNN-MFA)Anticancer (Generic)pIC500.87130.2129-[3](--INVALID-LINK--)

R² (Coefficient of Determination): A measure of how well the model's predictions fit the observed data. A value closer to 1 indicates a better fit. Q² (Cross-validated R²): A measure of the model's predictive ability, assessed through internal cross-validation. A higher value indicates better predictive power. RMSE (Root Mean Square Error): The standard deviation of the prediction errors. A lower value indicates a more accurate model.

Table 2: Comparison of Experimental and QSAR-Predicted Toxicity Values for Select Triazoles

Triazole CompoundOrganismExperimental Toxicity (LC50/LD50)QSAR Model Predicted Toxicity (LC50/LD50)Reference
MyclobutanilZebrafish (Danio rerio) Embryo11.97 mg/L (pEC50 4.39)Varies by model[4](--INVALID-LINK--)
EpoxiconazoleZebrafish (Danio rerio) EmbryoVariesVaries by model[4](--INVALID-LINK--)
PaclobutrazolZebrafish (Danio rerio) Embryo7.2 mg/L (pEC50 4.61)Similar to experimental[4](--INVALID-LINK--)
Unspecified S-derivative of 5-(2-bromo-4-fluorophenyl)-4-R-1,2,4-triazol-3-thiolRat1125 mg/kg (LD50)Predicted using TEST software[2](--INVALID-LINK--)

Experimental Protocols: The Foundation of Toxicity Data

The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its training and validation. The following are detailed methodologies for key experimental toxicity assays cited in the literature for triazole compounds.

Acute Oral Toxicity in Rodents (Following OECD Guideline 425)

The Up-and-Down Procedure (UDP) is often employed for determining the acute oral toxicity (LD50) of a substance.[4][5][6][7][8]

  • Animal Selection and Acclimatization: Healthy, young adult rats (typically females) are used. They are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before and for 3-4 hours after dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered orally via gavage. The volume is typically limited to 1 ml/100g of body weight.

  • Dosing Procedure (Up-and-Down Method): A single animal is dosed at a time, usually at 48-hour intervals. The dose for the next animal is adjusted based on the outcome for the previous one. If an animal survives, the subsequent dose is increased; if it dies, the dose is decreased.[6]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[5] Observations are made frequently on the first day and daily thereafter.

  • Endpoint Determination: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[5]

Acute Toxicity in Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][2][3][9][10]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio).

  • Exposure Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Test Concentrations: A limit test at 100 mg/L is often performed first. If mortality occurs, a full test with at least five geometrically spaced concentrations is conducted.[9]

  • Controls: A control group exposed to the dilution water without the test substance is run in parallel.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1]

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.

Zebrafish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)

As an alternative to adult fish testing, the FET test assesses the toxicity of substances on the embryonic stages of zebrafish.[11][12][13][14]

  • Test System: Freshly fertilized zebrafish eggs are used.

  • Exposure: Embryos are exposed to the test substance in multi-well plates for 96 hours.

  • Lethal Endpoints: Four apical endpoints are observed as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk, and lack of heartbeat.[11][13][14]

  • Observations: These endpoints are recorded at 24, 48, 72, and 96 hours post-fertilization.

  • Endpoint Calculation: The LC50 is determined based on the number of embryos exhibiting any of the four lethal endpoints at the end of the 96-hour exposure.

Computational Methodology: Building the Predictive Models

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or toxicity. The development of these models for triazole toxicity generally follows these steps:

  • Data Collection and Curation: A dataset of triazole compounds with experimentally determined toxicity values is compiled.

  • Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical structure of each triazole. These can be 1D, 2D, or 3D descriptors, capturing various aspects of the molecule's topology, geometry, and electronic properties.

  • Model Development: Statistical methods are used to build a mathematical relationship between the molecular descriptors and the observed toxicity. Common techniques include:

    • Multiple Linear Regression (MLR): This method creates a linear equation to predict toxicity based on a combination of descriptors.[2]

    • k-Nearest Neighbors (kNN): This approach predicts the toxicity of a new compound based on the average toxicity of its 'k' most structurally similar neighbors in the training set.[3]

  • Model Validation: The developed model's predictive performance is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Visualizing the Process and Pathways

To better understand the workflow of comparing QSAR models with experimental data and the biological mechanisms of triazole toxicity, the following diagrams are provided.

G cluster_exp Experimental Workflow cluster_qsar QSAR Modeling Workflow exp_protocol Experimental Protocol Design (e.g., OECD Guidelines) in_vivo_test In Vivo/In Vitro Toxicity Testing exp_protocol->in_vivo_test exp_data Experimental Toxicity Data (e.g., LD50, LC50) in_vivo_test->exp_data comparison Comparative Analysis exp_data->comparison data_collection Data Collection & Curation descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc model_dev QSAR Model Development descriptor_calc->model_dev model_val Model Validation (Internal & External) model_dev->model_val pred_data Predicted Toxicity Data model_val->pred_data pred_data->comparison conclusion Model Performance Evaluation & Application comparison->conclusion

Caption: Workflow for Comparing QSAR Models with Experimental Data.

G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_mito Mitochondrial Dysfunction Pathway triazole Triazole Compound cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibition mitochondria Mitochondria triazole->mitochondria Direct/Indirect Effects lanosterol Lanosterol lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane Disruption cyp51->membrane Ergosterol Depletion ros Reactive Oxygen Species (ROS) Generation mitochondria->ros ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis apoptosis->membrane Cell Death

Caption: Key Signaling Pathways in Triazole-Induced Toxicity.

Conclusion

The comparison of computational QSAR models with experimental toxicity data for triazoles reveals a promising yet evolving landscape. While QSAR models demonstrate considerable predictive power, particularly for screening and prioritizing compounds, they are not yet a complete replacement for experimental testing. The accuracy of these models is intrinsically linked to the quality and scope of the experimental data they are built upon.

For researchers and drug development professionals, a synergistic approach is recommended. QSAR models can be invaluable for early-stage hazard identification, reducing the reliance on animal testing and guiding the design of safer and more effective triazole-based compounds. However, experimental validation remains the gold standard for definitive toxicity assessment and regulatory acceptance. By understanding the strengths and limitations of both computational and experimental approaches, the scientific community can continue to advance the safe and effective use of triazole compounds.

References

Navigating the Triazole Frontier: A Comparative Guide to In Vivo Efficacy and Pharmacokinetics of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, novel triazole derivatives continue to emerge as promising candidates for treating a spectrum of diseases, from life-threatening fungal infections to various forms of cancer. For researchers, scientists, and drug development professionals, objective comparisons of the in vivo performance of these new chemical entities against existing alternatives are crucial for informed decision-making. This guide provides a comprehensive analysis of recent studies, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and targeted pathways.

Antifungal Triazoles: Pushing Beyond Current Therapeutic Ceilings

The rise of drug-resistant fungal pathogens necessitates the development of new antifungal agents with improved efficacy and pharmacokinetic profiles. A recent study published in the Journal of Medicinal Chemistry unveiled a novel triazole derivative, compound 9A16 , demonstrating potent and broad-spectrum antifungal activity.[1] Another study in MDPI highlighted compounds 5k and 6c with significant in vivo antifungal effects.[2]

Comparative In Vivo Efficacy

The in vivo efficacy of these novel triazoles was evaluated in murine models of systemic fungal infections and compared with the widely used antifungal drug, fluconazole.

CompoundFungal StrainAnimal ModelDosing RegimenEfficacy EndpointResultComparatorComparator ResultReference
9A16 Candida albicans SC5314Systemic infection in mice1 mg/kg, i.v.100% survival at day 14100% survivalFluconazole (1 mg/kg)0% survival[1]
9A16 Fluconazole-resistant C. albicans 100Systemic infection in mice1 mg/kg, i.v.100% survival at day 14100% survivalFluconazole (1 mg/kg)0% survival[1]
9A16 Cryptococcus neoformans H99Systemic infection in mice1 mg/kg, i.v.100% survival at day 14100% survivalFluconazole (1 mg/kg)20% survival[1]
9A16 Aspergillus fumigatus 7544Systemic infection in mice1 mg/kg, i.v.80% survival at day 1480% survivalFluconazole (1 mg/kg)0% survival[1]
6c Candida albicans SC5314Systemic infection in mice1.0 mg/kg, i.v.Fungal burden in kidney (log10 CFU/g)3.51Fluconazole (1.0 mg/kg)4.89[2]

Key Findings: Compound 9A16 demonstrated remarkable in vivo efficacy, achieving 100% survival in mice infected with both fluconazole-susceptible and resistant strains of Candida albicans, as well as Cryptococcus neoformans.[1] It also showed significant activity against Aspergillus fumigatus, a pathogen against which fluconazole is inactive.[1][2] Compound 6c also exhibited superior activity to fluconazole in reducing the fungal burden in a murine model of systemic candidiasis.[2]

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is essential for a drug candidate's success. The oral bioavailability and other pharmacokinetic parameters of novel triazoles are critical for their clinical translation.

CompoundSpeciesDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
BAL4815 Human100 mg, i.v.2.55--85 - 117-
BAL4815 Human100 mg, oral2.56---Excellent (predicted)
SYN-2836 Mouse50 mg/kg, oral7.31--->45%[3]
SYN-2869 Mouse50 mg/kg, oral6.29--->45%[3]
SYN-2903 Mouse50 mg/kg, oral6.16--->45%[3]
SYN-2921 Mouse50 mg/kg, oral3.41--->45%[3]

Key Insights: The novel triazole BAL4815, administered as the prodrug BAL8557, exhibits a long elimination half-life and a large volume of distribution in humans, with excellent predicted oral bioavailability.[4] The SYN series of azoles also demonstrated rapid absorption and good bioavailability in mice.[3]

Anticancer Triazoles: Targeting Key Oncogenic Pathways

Triazole derivatives are also being actively investigated for their anticancer properties. A study in ACS Omega reported the synthesis and evaluation of indolyl-1,2,4-triazole hybrids, with compound 13b emerging as a potent dual inhibitor of EGFR and PARP-1.[5]

Comparative In Vivo Efficacy

The in vivo anticancer activity of compound 13b was assessed in a solid Ehrlich carcinoma (SEC) cancer model and compared with the established EGFR inhibitor, Erlotinib.

CompoundAnimal ModelDosing RegimenEfficacy EndpointResultComparatorComparator ResultReference
13b SEC-cancer model-Tumor proliferation inhibition (%)66.7%Erlotinib65.7%[5]

Key Findings: Compound 13b demonstrated a slightly superior inhibition of tumor proliferation compared to Erlotinib in the tested in vivo model, highlighting its potential as a promising anticancer agent.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Vivo Antifungal Efficacy Studies
  • Animal Models: Systemic infection models are established in immunocompromised mice (e.g., BALB/c or ICR) by intravenous injection of a lethal dose of the fungal pathogen (Candida albicans, Cryptococcus neoformans, or Aspergillus fumigatus).

  • Drug Administration: The test compounds and comparator drugs are typically administered intravenously or orally at specified doses and schedules, starting shortly after infection.

  • Efficacy Assessment: The primary endpoint is often the survival rate of the infected mice over a period of 14 to 21 days. An alternative endpoint is the determination of the fungal burden in target organs (e.g., kidneys, lungs) by plating homogenized tissue on appropriate culture media and counting the colony-forming units (CFU).

Pharmacokinetic Studies
  • Animal Models: Pharmacokinetic parameters are determined in healthy animals (e.g., mice, rats, or dogs) or human volunteers.

  • Drug Administration: A single dose of the drug is administered via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration.

  • Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing the Path Forward

Diagrams illustrating experimental workflows and biological pathways provide a clear and concise understanding of the research process and the mechanism of action of these novel compounds.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_outcome Outcome animal_model Establishment of Animal Model (e.g., Systemic Fungal Infection) drug_admin Drug Administration (Novel Triazole vs. Comparator) animal_model->drug_admin efficacy_assessment Efficacy Assessment (Survival Rate / Fungal Burden) drug_admin->efficacy_assessment pk_study Pharmacokinetic Study (Blood Sampling) drug_admin->pk_study data_analysis Data Analysis (PK Parameters / Efficacy) efficacy_assessment->data_analysis bioanalysis Bioanalysis of Samples (LC-MS/MS) pk_study->bioanalysis bioanalysis->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: Experimental workflow for in vivo evaluation of novel triazole derivatives.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane triazoles Triazole Antifungals cyp51 Lanosterol 14α-demethylase (CYP51) triazoles->cyp51

Caption: Mechanism of action of triazole antifungals targeting the ergosterol biosynthesis pathway.

This guide underscores the significant progress being made in the development of novel triazole derivatives. The presented data and methodologies offer valuable insights for the scientific community, paving the way for the next generation of therapeutics to combat critical diseases. The continued exploration of this versatile chemical scaffold holds immense promise for addressing unmet medical needs.

References

A Researcher's Guide to Spectroscopic Cross-Validation of Synthesized 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for synthesized 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The cross-validation of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for the unambiguous structural elucidation and purity assessment of these compounds. This document outlines detailed experimental protocols and presents a comparative analysis of spectral data for representative 1,2,4-triazole derivatives to aid researchers in their synthetic and analytical endeavors.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shift (δ) in ppm¹³C NMR Chemical Shift (δ) in ppm
3,5-diphenyl-1H-1,2,4-triazole ---
4-amino-3,5-diphenyl-4H-1,2,4-triazole DMSO-d₆Ar-H: [7.46-7.68 (m, 9H), 7.78-7.90 (m, 4H), 8.05 (d, 2H)]C=N: 177.82, Triazole C3 and C5: 149.86, Ar-C: [133.88, 132.76, 129.00 (2C), 127.90 (2C), 127.86 (2C), 126.67 (4C), 126.23 (4C), 125.94 (2C)], CH₃: 16.00
4-(4-methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole DMSO-d₆OCH₃: 3.85 (s, 3H), Ar-H: [7.10 (d, 2H), 7.30-7.60 (m, 6H), 7.80-8.00 (m, 4H), 8.05 (d, 2H)], N=CH: 8.47-9.20 (s, 1H)C=N: 177.76, Triazole C3 and C5: 149.89, Ar-C: [162.56, 129.82 (2C), 129.70 (2C), 128.83 (4C), 127.15 (4C), 127.00, 126.32 (2C), 114.24 (2C)], OCH₃: 55.42

Table 2: Comparative FT-IR Spectral Data

CompoundSample Prep.Characteristic IR Absorption Bands (ν) in cm⁻¹
4-amino-3,5-diphenyl-4H-1,2,4-triazole KBr pellet3275, 3210 (νNH₂), 1619 (νC=N)
4-(benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole KBr pellet1604, 1569 (νC=N)
4-(4-chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole KBr pellet1598, 1577 (νC=N)
4-(4-nitrobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole KBr pellet1597, 1563 (νC=N)[1]

Table 3: Comparative Mass Spectrometry Data

CompoundIonization MethodMolecular Ion Peak [M+H]⁺ (m/z)Key Fragment Ions (m/z)
1H-1,2,4-triazole EI-MS69.065342 (loss of HCN)[2]
4-(4-methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole LC-MS/MS369148, 147
4-(2-hydroxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole LC-MS/MS393221, 171, 156, 144[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1,2,4-triazole derivatives are provided below.

2.1. Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole

  • Preparation of Ethylbenzoate Benzoylhydrazone: An equimolar mixture of ethylbenzoate and benzoylhydrazine is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

  • Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole:

    • To a solution of hydrazine hydrate (0.01 mole) in 50 mL of 1-propanol, add ethylbenzoate benzoylhydrazone (0.005 mole).

    • Reflux the mixture for 24 hours.

    • Upon cooling, a precipitate will form.

    • Filter the product and wash the dried solid with 20 mL of benzene.

    • The benzene-insoluble portion is recrystallized from 1-propanol to yield the pure product.

2.2. Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Processing: The raw Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Finely grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.

    • Place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS) [2]

  • Instrumentation: An LC-MS/MS system, such as an Agilent 1260 Infinity HPLC coupled to an Agilent 6120 mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.

    • Mobile Phase: Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Drying Gas: Nitrogen at a flow rate of 10 L/min.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: Varied to induce fragmentation.

    • Scan Range: m/z 100–1000.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Workflows and Relationships

3.1. Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of 1,2,4-triazole derivatives.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Cross-Validation & Structure Elucidation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized 1,2,4-Triazole workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation cross_validation Cross-Validation interpretation->cross_validation structure Final Structure Confirmation cross_validation->structure

Synthesis and Spectroscopic Analysis Workflow

3.2. Spectroscopic Data Cross-Validation Logic

This diagram illustrates the logical process of using data from multiple spectroscopic techniques to confirm the structure of a synthesized 1,2,4-triazole derivative.

cluster_data Spectroscopic Data Inputs cluster_interpretation Structural Interpretation cluster_confirmation Confirmation nmr_data NMR Data (Proton/Carbon Environment) carbon_skeleton Determine Carbon-Hydrogen Framework nmr_data->carbon_skeleton ir_data IR Data (Functional Groups) func_groups Identify Functional Groups ir_data->func_groups ms_data MS Data (Molecular Weight & Formula) mol_formula Propose Molecular Formula ms_data->mol_formula assemble_fragments Assemble Fragments into a Proposed Structure mol_formula->assemble_fragments func_groups->assemble_fragments carbon_skeleton->assemble_fragments confirmed_structure Confirmed Structure assemble_fragments->confirmed_structure Consistent Data

Logic for Spectroscopic Cross-Validation

References

Validating Molecular Docking of Triazole Compounds: A Comparative Guide to Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking results with experimental binding assays for triazole compounds, supported by experimental data and detailed methodologies.

The ubiquitous 1,2,3- and 1,2,4-triazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral drugs. The initial stages of developing novel triazole-based therapeutics often involve computational methods like molecular docking to predict the binding affinity and mode of interaction with a specific biological target. However, these in silico predictions must be validated through rigorous experimental binding assays to confirm their therapeutic potential. This guide explores the correlation between molecular docking predictions and experimental outcomes for triazole compounds, offering a practical framework for validating computational hits.

Comparing Docking Predictions with Experimental Data

Molecular docking simulations predict the binding energy of a ligand to a protein target, typically expressed in kcal/mol. A more negative value suggests a stronger predicted interaction. This predicted affinity should ideally correlate with experimentally determined binding affinities, such as the inhibition constant (Kᵢ), the dissociation constant (KᏧ), or the half-maximal inhibitory concentration (IC₅₀).

Below are case studies that compare the predicted binding energies from molecular docking with experimentally determined inhibitory activities for triazole derivatives against various protein targets.

Case Study 1: Triazole Derivatives as KDM5A Inhibitors

In a study targeting the histone demethylase KDM5A, a library of triazole-like compounds was screened using AutoDock Vina. The predicted binding energies of the top-scoring compounds were then compared with their experimentally determined IC₅₀ values.[1]

CompoundAutoDock Vina Score (kcal/mol)Experimental IC₅₀ (µM)
Doxorubicin (control)-7.592.72
Compound 700-11.0420.01
Compound 91-10.658Not Reported
Compound 449-10.261Not Reported

Table 1: Comparison of AutoDock Vina scores and experimental IC₅₀ values for triazole derivatives targeting KDM5A.[1]

The data shows a promising trend where a more favorable docking score for Compound 700 corresponds to a very low IC₅₀ value, indicating high potency.

Case Study 2: Triazole Derivatives as Aurora A Kinase Inhibitors

A series of new triazole derivatives were designed as inhibitors of Aurora-A kinase. Their predicted binding affinities from molecular docking were compared with their IC₅₀ values obtained from a biochemical assay.[2][3]

CompoundDocking Affinity Score (kcal/mol)Experimental IC₅₀ (µM)
JNJ-7706621 (reference)< -8.0Not specified for direct comparison
Compound 1a< -8.0> 10
Compound 1b< -8.00.8
Compound 1c< -8.00.2
Compound 1d< -8.01.2

Table 2: Docking scores and IC₅₀ values of novel triazole inhibitors against Aurora-A kinase.[2][3]

This study demonstrates that while all compounds showed similar predicted binding affinities, their experimental inhibitory activities varied, highlighting the importance of experimental validation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for validating computational predictions. Below are detailed methodologies for key binding and inhibition assays.

Molecular Docking Protocol

A typical molecular docking workflow is essential for predicting the binding mode and affinity of small molecules to a protein target.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB structure, add hydrogens, assign charges) grid Grid Box Generation (Define binding site) p_prep->grid l_prep Ligand Preparation (2D to 3D, assign charges, minimize energy) dock Docking Simulation (e.g., AutoDock Vina, Glide) l_prep->dock grid->dock scoring Scoring & Ranking (Binding energy calculation) dock->scoring visual Visualization & Interaction Analysis scoring->visual

A typical molecular docking workflow.

Protocol:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogens are added, and partial charges are assigned using a force field like AMBER or CHARMM.

  • Ligand Preparation: The 2D structure of the triazole compound is converted to a 3D structure. The ligand is then energy-minimized, and partial charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking: A docking program like AutoDock Vina or Glide is used to explore possible binding conformations of the ligand within the protein's active site.[4]

  • Scoring and Analysis: The software calculates a binding score (e.g., binding energy in kcal/mol) for each conformation. The pose with the best score is typically selected for further analysis of interactions like hydrogen bonds and hydrophobic contacts.

MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric method used to assess cell viability and determine the IC₅₀ of a compound, which is the concentration that inhibits 50% of cell growth.

cluster_workflow MTT Assay Workflow c_seed Cell Seeding (96-well plate) c_treat Compound Treatment (Varying concentrations) c_seed->c_treat mtt_add MTT Addition (Incubate) c_treat->mtt_add formazan Formazan Formation (Purple crystals) mtt_add->formazan solubilize Solubilization (Add DMSO or other solvent) formazan->solubilize read Absorbance Reading (Spectrophotometer) solubilize->read ic50 IC50 Calculation read->ic50

Workflow of the MTT assay for IC₅₀ determination.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazole compound and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assay for Binding Affinity (Kᵢ/KᏧ)

Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein. It can be used in a competition format to determine the binding affinity of unlabeled compounds.

cluster_fp Fluorescence Polarization Assay tracer_protein Incubate Fluorescent Tracer with Target Protein high_pol High Polarization Signal (Slow tumbling) tracer_protein->high_pol add_compound Add Triazole Compound (Competitor) high_pol->add_compound displace Tracer Displacement add_compound->displace low_pol Low Polarization Signal (Fast tumbling) displace->low_pol ki_calc Calculate Ki/Kd low_pol->ki_calc

Principle of a competitive Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer known to bind to the target, and the unlabeled triazole compounds to be tested.

  • Assay Setup: In a microplate, combine the target protein and the fluorescent tracer at concentrations that result in a significant polarization signal.

  • Compound Addition: Add serial dilutions of the triazole compounds to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in polarization is proportional to the amount of tracer displaced by the triazole compound. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value.

Conclusion

Molecular docking is a powerful tool for the initial screening and design of novel triazole-based inhibitors. However, the predictive accuracy of docking scores can vary, and experimental validation is indispensable. A strong correlation between a favorable docking score and a low experimental IC₅₀ or Kᵢ value provides confidence in the binding model and guides further lead optimization. The use of robust and well-documented experimental assays, such as those described in this guide, is critical for the successful translation of computational hits into viable drug candidates.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.

Operational Plan: Safe Handling

Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

1. Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

2. Administrative Controls:

  • Training: All personnel must be trained on the potential hazards of handling chemical compounds and the specific procedures outlined in this document.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][4][5] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4][5]

  • Labeling and Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][3][5] The substance should be stored locked up.[2][3][5]

3. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[4][6] It is crucial to use proper glove removal technique to avoid skin contact.[1][4]

    • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[4][6]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][7] The use of respiratory protection must be part of a comprehensive respiratory protection program.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.[1][5]

    • Avoid generating dust during collection and disposal.[1]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[2][3] Do not allow the product to enter drains.[1]

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces after use.[5] Contaminated clothing should be laundered separately before reuse.[5]

Quantitative Data

Specific quantitative data for this compound is not available. The table below is provided as a template for recording such information if it becomes available.

ParameterValue
Occupational Exposure Limits
OSHA PELData not found for this specific compound.
ACGIH TLVData not found for this specific compound.
Toxicological Data
LD50 (Oral)Data not found for this specific compound.
LD50 (Dermal)Data not found for this specific compound.
Physical Properties
Melting PointData not found for this specific compound.
Boiling PointData not found for this specific compound.
Flash PointData not found for this specific compound.

Experimental Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment & Surfaces handle_exp->cleanup_decon Experiment complete storage_store Store in a Cool, Dry, Well-Ventilated Area handle_exp->storage_store If not all material is used cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Chemical Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.